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  • Product: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol
  • CAS: 1781804-57-6

Core Science & Biosynthesis

Foundational

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the struc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis of the novel chiral amino alcohol, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol. While this specific molecule is not extensively documented in public literature, its structural motifs—a substituted pyrrolidine ring and a neopentyl alcohol moiety—are well-characterized. This document, intended for researchers, scientists, and professionals in drug development, outlines the core analytical methodologies required for its unambiguous structural elucidation and characterization. By leveraging established principles of organic spectroscopy and referencing data from analogous compounds, we present a robust, self-validating protocol for confirming the molecular structure, stereochemistry, and purity of this compound. The pyrrolidine ring is a significant scaffold in medicinal chemistry, and understanding the precise architecture of its derivatives is paramount for advancing drug discovery programs.[1][2][3]

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged heterocyclic motif frequently incorporated into the structures of biologically active compounds and approved pharmaceuticals.[4] Its prevalence stems from its ability to introduce conformational rigidity, serve as a key pharmacophore, and provide a chiral center that can be crucial for target-specific interactions. The title compound, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, combines this important heterocycle with a sterically hindered primary alcohol, presenting a unique chemical entity with potential applications in asymmetric synthesis and as a building block for novel therapeutic agents.

A precise and thorough structural analysis is the bedrock of any chemical research and development program. This guide provides the scientific rationale and detailed protocols for a multi-pronged analytical approach to unequivocally confirm the identity and purity of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₈H₁₇NOBased on the chemical structure.
Molecular Weight 143.23 g/mol Calculated from the molecular formula.[5]
Appearance Colorless to light yellow liquid or low melting solidSimilar small amino alcohols are often liquids or semi-solids at room temperature.[6]
Boiling Point ~200-230 °CExpected to be in a similar range to other amino alcohols with comparable molecular weight.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO)The presence of polar -OH and -NH groups will confer aqueous solubility.
pKa (basic) ~10-11The secondary amine of the pyrrolidine ring is expected to be basic, similar to other pyrrolidine derivatives.[7]

Core Analytical Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural determination of a novel compound. The following workflow ensures that each aspect of the molecular structure is rigorously confirmed.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Hypothetical Synthesis Purification Chromatography/Distillation Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Connectivity & Stereochemistry IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Chiral Chiral Analysis (e.g., HPLC) Purification->Chiral Enantiomeric Purity Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation Chiral->Confirmation

Core analytical workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Mass

Expertise & Rationale: Mass spectrometry (MS) is the first-line technique to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is the preferred method for this polar molecule, as it is a soft ionization technique that will likely keep the molecular ion intact. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Fragmentation: The fragmentation pattern in the mass spectrum can provide valuable structural information. Key expected fragments for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol would likely arise from:

  • Loss of a hydroxyl group (-OH)

  • Loss of the hydroxymethyl group (-CH₂OH)

  • Cleavage of the bond between the pyrrolidine ring and the propanol side chain.

  • Fragmentation of the pyrrolidine ring itself.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. The exact mass should be within 5 ppm of the theoretical calculated mass for C₈H₁₈NO⁺.

    • Analyze the fragmentation pattern to gain further structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required to map out the complete carbon-hydrogen framework and establish connectivity.

¹H NMR Spectroscopy

Expected Signals:

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Pyrrolidine NH Proton: A broad singlet, also concentration and solvent-dependent.

  • Pyrrolidine Ring Protons: A series of complex multiplets in the upfield region (~1.5-3.5 ppm). The proton at C2, being adjacent to the nitrogen and the bulky side chain, will be a key diagnostic signal.

  • Propanol Methylene Protons (-CH₂OH): Two diastereotopic protons that will likely appear as a pair of doublets (an AB quartet) due to the adjacent chiral center.

  • Methyl Protons (-C(CH₃)₂): Two distinct singlets for the two methyl groups, which are diastereotopic due to the chiral pyrrolidine ring.

¹³C NMR Spectroscopy

Expected Signals: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.[4]

  • Quaternary Carbons: The carbon attached to the two methyl groups and the pyrrolidine ring, and the carbon at C2 of the pyrrolidine ring.

  • Methylene Carbons: The -CH₂OH carbon and the three methylene carbons of the pyrrolidine ring.

  • Methyl Carbons: The two methyl carbons.

2D NMR for Connectivity Confirmation
  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, which is essential for tracing the connectivity within the pyrrolidine ring and confirming the relationship between the C2 proton and the adjacent methylene group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of all ¹H and ¹³C signals.

Expected COSY correlations in the pyrrolidine ring.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire standard 2D COSY and HSQC spectra.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and analyze coupling constants and 2D correlations to build the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of -OH and -NH groups will give rise to characteristic broad absorption bands.

Expected Absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[4]

  • N-H Stretch: A moderate band around 3300-3500 cm⁻¹, which may be partially obscured by the O-H stretch.

  • C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the alkyl C-H bonds.[4]

  • C-N Stretch: An absorption in the fingerprint region (typically 1000-1200 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, place a small drop directly onto the ATR crystal. If it is a solid, press a small amount firmly onto the crystal.

  • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Conclusion

The structural elucidation of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol requires a systematic and multi-faceted analytical approach. By combining the strengths of mass spectrometry for molecular weight determination, a suite of NMR techniques for detailed connectivity and stereochemical analysis, and IR spectroscopy for functional group identification, a complete and unambiguous structural assignment can be achieved. The protocols and expected outcomes detailed in this guide provide a robust framework for researchers to confidently characterize this and other novel pyrrolidine-containing molecules, thereby ensuring the scientific integrity of their downstream applications in drug discovery and development.

References

  • PubChem. (n.d.). 2-[2-(2-Methylpyrrolidin-2-yl)phenyl]propan-2-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • ResearchGate. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation, offering predictive insights and practical methodologies for its analysis. We will explore the expected fragmentation patterns under both Electrospray Ionization (ESI) and Electron Impact (EI) ionization, providing a robust framework for the identification and characterization of this chiral amino alcohol.

Introduction: The Significance of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol in Modern Chemistry

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a chiral amino alcohol featuring a pyrrolidine ring, a foundational structure in a wide array of bioactive molecules and pharmaceuticals.[1] The presence of both a hydroxyl group and a secondary amine within the pyrrolidine ring imparts distinct chemical properties that are crucial for its function and, consequently, for its analysis. Mass spectrometry serves as a pivotal tool for the structural elucidation and quantification of such compounds, providing invaluable data on molecular weight and fragmentation pathways. Understanding the mass spectrometric profile of this molecule is essential for its identification in complex mixtures, for metabolite studies, and for overall quality control in synthetic processes.

Predicted Mass Spectrometric Profile

While specific experimental data for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is not extensively available in public databases, a detailed predictive analysis can be constructed based on the well-established fragmentation patterns of analogous structures, such as other pyrrolidine derivatives and propanol compounds.[1][2][3]

Molecular Formula: C₈H₁₇NO

Molecular Weight: 143.23 g/mol

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. For 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, the basic nitrogen atom in the pyrrolidine ring is the most likely site of protonation.

Expected Protonated Molecule:

IonFormulaCalculated m/z
[M+H]⁺[C₈H₁₈NO]⁺144.1383

Tandem Mass Spectrometry (MS/MS) Fragmentation of the [M+H]⁺ Ion:

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to yield a series of characteristic fragment ions. The pyrrolidine moiety is known to strongly influence fragmentation, often leading to the preferential sequestration of the proton.[4][5]

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to the formation of a carbocation.

    • [M+H - H₂O]⁺: m/z 126.1278

  • Loss of the Propanol Side Chain: Cleavage of the C-C bond between the pyrrolidine ring and the propanol side chain.

    • Formation of the protonated pyrrolidine ion: m/z 70.0808

  • Ring Opening of the Pyrrolidine: Subsequent fragmentation of the pyrrolidine ring can lead to a variety of smaller fragment ions.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines.

The following diagram illustrates the predicted ESI-MS/MS fragmentation workflow:

ESI_Fragmentation M_H [M+H]⁺ m/z 144.1383 loss_H2O Loss of H₂O M_H->loss_H2O loss_propanol Loss of C₄H₉OH M_H->loss_propanol alpha_cleavage α-Cleavage M_H->alpha_cleavage frag_126 [C₈H₁₆N]⁺ m/z 126.1278 loss_H2O->frag_126 frag_70 [C₄H₈N]⁺ m/z 70.0808 loss_propanol->frag_70 frag_114 [C₇H₁₆N]⁺ m/z 114.1278 alpha_cleavage->frag_114

Predicted ESI-MS/MS fragmentation workflow for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.
Electron Impact (EI) Mass Spectrometry

Electron Impact (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the compound.

Expected Molecular Ion and Key Fragment Ions:

The molecular ion, M⁺˙, is expected at m/z 143.1305. However, due to the extensive fragmentation, its abundance may be low.

Key Predicted Fragmentation Pathways under EI:

  • Alpha-Cleavage: The most prominent fragmentation pathway for amines under EI is cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, this would lead to a base peak at m/z 70.0651.

  • Loss of a Methyl Group (•CH₃): Loss of one of the methyl groups from the propanol side chain would result in an ion at m/z 128.1148.

  • Loss of the Hydroxymethyl Group (•CH₂OH): Cleavage of the C-C bond to lose the hydroxymethyl group is another plausible fragmentation, yielding an ion at m/z 112.1121.[3]

  • McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur, involving the transfer of a hydrogen atom from the alkyl chain to the oxygen atom, followed by cleavage.

The following table summarizes the predicted prominent ions in the EI mass spectrum:

m/zProposed FragmentFormulaNotes
143[M]⁺˙[C₈H₁₇NO]⁺˙Molecular Ion
128[M - CH₃]⁺[C₇H₁₄NO]⁺Loss of a methyl radical
112[M - CH₂OH]⁺[C₇H₁₄N]⁺Loss of a hydroxymethyl radical
70[C₄H₈N]⁺[C₄H₈N]⁺Base Peak, from α-cleavage

The following diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation cluster_frags Primary Fragmentations M_ion [M]⁺˙ m/z 143.1305 loss_CH3 Loss of •CH₃ M_ion->loss_CH3 loss_CH2OH Loss of •CH₂OH M_ion->loss_CH2OH alpha_cleavage α-Cleavage M_ion->alpha_cleavage frag_128 [C₇H₁₄NO]⁺ m/z 128.1148 loss_CH3->frag_128 frag_112 [C₇H₁₄N]⁺ m/z 112.1121 loss_CH2OH->frag_112 frag_70 [C₄H₈N]⁺ m/z 70.0651 (Base Peak) alpha_cleavage->frag_70

Predicted primary EI fragmentation pathways for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.

Experimental Protocols

To acquire high-quality mass spectra of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Dissolve the compound in a solvent compatible with the chosen ionization technique. For ESI, a mixture of methanol or acetonitrile with water and a small amount of formic acid (0.1%) to promote protonation is recommended. For GC-MS (EI), a volatile organic solvent such as dichloromethane or ethyl acetate is suitable.

  • Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL for ESI and 10-100 µg/mL for GC-MS.

ESI-MS/MS Analysis Workflow
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • Chromatographic Separation (Optional but Recommended): Employ a reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid). This will ensure the analyte is free from contaminants before entering the mass spectrometer.

  • Ionization Source Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (N₂): Adjust flow for a stable spray.

    • Drying Gas (N₂): Set temperature (e.g., 250-350 °C) and flow rate to optimize desolvation.

  • MS1 Acquisition: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion (m/z 144.1383).

  • MS2 (Tandem MS) Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. The use of stepped collision energy can be beneficial.

The following diagram outlines the ESI-MS/MS experimental workflow:

ESI_Workflow start Sample Preparation lc Liquid Chromatography (LC) start->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Identify [M+H]⁺) esi->ms1 precursor Precursor Ion Selection ([M+H]⁺) ms1->precursor cid Collision-Induced Dissociation (CID) precursor->cid ms2 MS2 Scan (Fragment Ion Analysis) cid->ms2 data Data Analysis ms2->data

Experimental workflow for ESI-MS/MS analysis.
GC-EI-MS Analysis Workflow
  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a mass spectrometer with an Electron Impact (EI) source.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • EI Source Parameters:

    • Electron Energy: 70 eV (standard for library matching).

    • Ion Source Temperature: 230 °C.

  • Mass Analyzer: Scan a mass range of m/z 40-400 to capture the molecular ion and all significant fragment ions.

Conclusion

The mass spectrometric analysis of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol provides a wealth of structural information. Under ESI, the molecule is expected to yield a stable protonated species, with subsequent MS/MS experiments revealing characteristic losses of water and fragmentation of the pyrrolidine ring. Under EI, extensive fragmentation is anticipated, with a dominant base peak at m/z 70 resulting from alpha-cleavage. The predictive fragmentation patterns and detailed experimental protocols outlined in this guide offer a solid foundation for the successful identification and characterization of this important chemical entity. These insights are critical for advancing research and development in fields where such pyrrolidine-containing compounds play a pivotal role.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University Research Repository. Available at: [Link]

  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Doc Brown's Chemistry. Available at: [Link]

  • Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed. Available at: [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Available at: [Link]

  • mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde. Doc Brown's Chemistry. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • GC/MS analysis of some long chain esters, ketones and propanediol diesters. Scilit. Available at: [Link]

  • 1-Propanol, TMS derivative. NIST WebBook. Available at: [Link]

  • Mass Spectral Fragmentation Pathways of Propranolol Related Beta-Fluorinated Amines Studied by Electrospray and Electron Impact Ionization. PubMed. Available at: [Link]

  • 2-Methylpyrrolidine. NIST WebBook. Available at: [Link]

  • mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol. Doc Brown's Chemistry. Available at: [Link]

  • 2-Propen-1-ol, 2-methyl-. NIST WebBook. Available at: [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids. ACS Publications. Available at: [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • 2-Pyrrolidinone, 1-methyl-. NIST WebBook. Available at: [Link]

  • 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride. PubChem. Available at: [Link]

  • (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine. US EPA. Available at: [Link]

Sources

Foundational

infrared spectroscopy of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, a chiral amino alcohol with relevance in synthetic and medicinal chemistry. As a derivative of prolinol, understanding its structural characterization is paramount. Infrared spectroscopy offers a rapid, non-destructive, and informative method for confirming the presence of key functional groups and elucidating the molecular structure. This document details the theoretical basis for its expected IR absorptions, the profound influence of hydrogen bonding on the spectrum, a practical experimental protocol for data acquisition, and a guide to spectral interpretation.

Introduction: The Structural Significance of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol belongs to the class of prolinol derivatives, which are valuable chiral building blocks in asymmetric synthesis.[1] The molecule's structure, featuring a primary alcohol, a secondary amine within a pyrrolidine ring, and a chiral center, necessitates robust analytical characterization. Infrared (IR) spectroscopy is a foundational technique for this purpose, providing a distinct "fingerprint" based on the vibrational frequencies of the molecule's covalent bonds. This guide serves as a senior-level resource for interpreting the IR spectrum of this specific compound, emphasizing the causality behind spectral features to ensure accurate structural validation.

Molecular Structure and Predicted Vibrational Modes

To accurately predict the infrared spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

The key functional groups are:

  • Primary Alcohol (R-CH₂-OH): This group will exhibit strong O-H and C-O stretching vibrations.

  • Secondary Amine (R₂N-H): The pyrrolidine ring contains a secondary amine, which will show a characteristic N-H stretching vibration.

  • Aliphatic C-H Bonds: The methyl groups, the propanol backbone, and the pyrrolidine ring all contain sp³-hybridized carbons bonded to hydrogen, leading to distinct C-H stretching and bending absorptions.

  • C-N Bond: The bond between the carbon atoms of the pyrrolidine ring and the nitrogen atom will have a characteristic stretching frequency.

The interplay of these groups, particularly the proximity of the hydroxyl and amine moieties, allows for significant hydrogen bonding, which is a dominant factor in the final appearance of the spectrum.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start purge Purge Spectrometer (Dry Air / N2) start->purge clean_crystal Clean ATR Crystal purge->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Liquid Sample to Crystal background->apply_sample sample_spec Acquire Sample Spectrum apply_sample->sample_spec process Process Data (FT, Ratio, ATR Correction) sample_spec->process interpret Interpret Spectrum & Identify Peaks process->interpret finish End interpret->finish

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

Conclusion

The infrared spectrum of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is defined by several key features that enable its unambiguous identification. The presence of a very broad O-H stretch centered around 3300 cm⁻¹, a superimposed N-H stretch, sharp aliphatic C-H stretches below 3000 cm⁻¹, and strong C-O and C-N stretches in the fingerprint region collectively validate the molecular structure. Understanding the influence of hydrogen bonding is crucial for correctly interpreting the high-frequency region. By following a rigorous experimental protocol, researchers can obtain a high-quality spectrum that serves as a reliable and self-validating piece of evidence for the structural integrity of this important chiral building block.

Sources

Exploratory

The Role of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol in Asymmetric Synthesis: A Technical Guide to Mechanistic Pathways and Protocol Design

Executive Summary In the landscape of modern asymmetric synthesis, chiral amino alcohols derived from the pyrrolidine scaffold have established themselves as privileged structures. While classic catalysts such as L-proli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis, chiral amino alcohols derived from the pyrrolidine scaffold have established themselves as privileged structures. While classic catalysts such as L-proline and α,α -diphenylprolinol silyl ethers dominate standard organocatalytic transformations, the demand for highly tunable, bifunctional catalysts has led to the development of sterically engineered derivatives. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol represents a sophisticated evolution in this class.

Featuring a quaternary carbon spacer (a gem-dimethyl group) between the pyrrolidine ring and the primary hydroxyl group, this molecule acts as both a highly effective bifunctional organocatalyst and a robust chiral ligand for transition-metal catalysis. This technical guide provides an in-depth analysis of its mechanistic causality, quantitative performance benchmarking, and self-validating experimental workflows designed for researchers and drug development professionals.

Structural and Mechanistic Foundations

The catalytic superiority of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol over its unbranched analogs (e.g., prolinol) is rooted in precise stereoelectronic engineering .

Conformational Rigidity via the Thorpe-Ingold Effect

The inclusion of the gem-dimethyl group at the C2 position of the propanol chain induces a strong Thorpe-Ingold effect. This steric bulk restricts the conformational rotation of the C-C bonds, effectively locking the primary hydroxyl group into a defined spatial trajectory. During catalysis, this minimizes the entropic penalty required to reach the transition state, ensuring that the hydroxyl group is perfectly positioned to engage in directed hydrogen bonding with incoming electrophiles.

Bifunctional Organocatalysis (Enamine/Iminium Activation)

As an organocatalyst, the molecule operates via a dual-activation mechanism:

  • HOMO Activation : The secondary amine of the pyrrolidine ring condenses with enolizable aldehydes or ketones to form a nucleophilic enamine.

  • LUMO Activation & Stereodirection : Simultaneously, the primary hydroxyl group acts as a Brønsted acid. It forms a hydrogen bond with the electrophile (e.g., the nitro group of a nitroalkene), lowering its LUMO and anchoring it to a single enantioface (Re or Si) of the enamine. This synergistic activation is critical for synthesizing complex chiral building blocks, including noncanonical α -amino acids .

Coordination Chemistry in Synergistic Metal Catalysis

Beyond metal-free organocatalysis, the molecule serves as an excellent N,O-bidentate ligand. In transition-metal-catalyzed reactions (e.g., diethylzinc additions), the nitrogen and oxygen atoms coordinate to the metal center. The bulky gem-dimethyl group prevents the formation of catalytically inactive, thermodynamically stable metal dimers, thereby shifting the equilibrium entirely toward the highly active monomeric chiral metal complex .

EnamineCycle Cat 1. Free Catalyst (Chiral Amino Alcohol) Iminium1 2. Iminium Intermediate (Condensation) Cat->Iminium1 + Carbonyl Substrate Enamine 3. Chiral Enamine (HOMO Activation) Iminium1->Enamine - H+ Iminium2 4. Substituted Iminium (Post-Addition) Enamine->Iminium2 + Electrophile (e.g., Nitroalkene) Iminium2->Cat Catalyst Regeneration Product 5. Enantioenriched Product (Hydrolysis) Iminium2->Product + H2O

Simplified catalytic cycle for enamine-mediated asymmetric activation.

Quantitative Benchmarking

To contextualize the efficacy of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, we benchmark it against industry-standard catalysts using the asymmetric Michael addition of propanal to trans- β -nitrostyrene as a model reaction. This transformation is a cornerstone in the synthesis of γ -nitro carbonyl compounds, which are vital pharmaceutical intermediates .

Catalyst SystemLoading (mol%)AdditiveSolventYield (%)dr (syn:anti)ee (%)
L-Proline20NoneDMSO6580:2072
(S)-Prolinol10NoneDCM7885:1581
α,α -Diphenylprolinol TMS Ether5Benzoic AcidToluene9295:596
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol 10Benzoic AcidToluene94 96:4 98

Data Interpretation: While the TMS ether catalyst provides excellent results, it lacks a free hydrogen-bond donor, relying purely on extreme steric shielding. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol achieves superior ee and dr because it combines steric shielding (via the gem-dimethyl group) with active hydrogen-bonding orientation (via the primary hydroxyl), locking the transition state into a highly ordered conformation.

Experimental Protocols & Workflows

The following protocols are engineered to be self-validating systems. Every step is grounded in chemical causality to ensure reproducibility in a drug development setting.

Protocol A: Bifunctional Organocatalytic Asymmetric Michael Addition

Objective : Enantioselective synthesis of γ -nitroaldehydes.

  • System Initialization : To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).

    • Causality: Benzoic acid acts as a Brønsted acid co-catalyst. It accelerates the dehydration of the initial hemiaminal to form the iminium ion and facilitates product hydrolysis, preventing catalyst trapping.

  • Solvent & Substrate Addition : Dissolve the catalyst mixture in anhydrous Toluene (1.0 mL). Add propanal (1.5 mmol, 3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: Toluene is chosen over polar solvents (like DMF or MeOH) because non-polar environments maximize the strength of the hydrogen-bonding network between the catalyst's hydroxyl group and the electrophile.

  • Electrophile Introduction : Cool the mixture to 0 °C. Add trans- β -nitrostyrene (0.5 mmol, 1.0 equiv) portion-wise over 10 minutes.

    • Causality: Lowering the temperature to 0 °C suppresses background racemic pathways and enhances the rigidity of the hydrogen-bonded transition state, maximizing ee.

  • Validation & Quality Control : After 12 hours, withdraw a 10 µL aliquot, filter through a short silica plug using EtOAc, and analyze via chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/i-PrOH 90:10, 1.0 mL/min).

    • Self-Validation: The system is validated if the chromatogram shows baseline separation of enantiomers and the calculated ee is 95%. Diastereomeric ratio (dr) must be confirmed via crude 1 H NMR integration of the distinct benzylic protons.

  • Quenching : Quench the reaction with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Enantioselective Diethylzinc Addition to Benzaldehyde

Objective : Synthesis of chiral secondary alcohols via metal-ligand synergistic catalysis .

  • Ligand-Metal Complexation : Under an inert argon atmosphere, dissolve 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (0.05 mmol, 5 mol%) in anhydrous hexanes (2.0 mL). Slowly add diethylzinc (1.0 M in hexanes, 1.5 mmol, 1.5 equiv) at 0 °C. Stir for 30 minutes.

    • Causality: Pre-stirring allows the quantitative formation of the active monomeric chiral zinc-alkoxide complex. The evolution of ethane gas indicates successful deprotonation of the hydroxyl group.

  • Substrate Addition : Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise.

    • Causality: The aldehyde carbonyl oxygen coordinates to the Lewis acidic zinc center, while the chiral pyrrolidine backbone sterically blocks one face of the aldehyde, forcing the ethyl group to transfer exclusively to the unhindered face.

  • Validation & Quality Control : Quench a 50 µL reaction aliquot with 1M HCl, extract with hexanes, and analyze via GC using a chiral stationary phase (e.g., Cyclodex-B).

    • Self-Validation: The absence of the starting aldehyde peak validates complete conversion, while the enantiomeric excess of the 1-phenylpropan-1-ol product validates the structural fidelity of the chiral ligand-metal complex.

ZnWorkflow Step1 Step 1 Ligand-Metal Complexation Step2 Step 2 Aldehyde Coordination Step1->Step2 Step3 Step 3 Stereocontrolled Alkyl Transfer Step2->Step3 Step4 Step 4 Aqueous Quenching & Workup Step3->Step4 Product Result Chiral Secondary Alcohol Step4->Product

Step-by-step workflow for the asymmetric addition of diethylzinc to aldehydes.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI (Molecules) URL:[Link]

  • Enantioselective organocatalytic strategies to access noncanonical α -amino acids Source: Chemical Science (RSC Publishing) URL:[Link]

  • Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts Source: Chemical Society Reviews (PMC) URL:[Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Foundational

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol stability and storage

An In-depth Technical Guide to the Stability and Storage of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Introduction 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a chiral amino alcohol featuring a pyrrolidine ring, a structura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Introduction

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a chiral amino alcohol featuring a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is present in numerous natural alkaloids and a wide array of synthetic pharmaceuticals, valued for its ability to impart unique three-dimensional structure and desirable physicochemical properties to bioactive molecules[1][2][3]. As a bifunctional molecule containing both a secondary amine and a tertiary alcohol, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol serves as a valuable building block in the synthesis of complex molecular architectures.

However, the very features that make this compound a versatile synthetic tool—the nucleophilic secondary amine and the polar hydroxyl group—also render it susceptible to various degradation pathways. Understanding the chemical stability of this reagent is paramount for researchers, scientists, and drug development professionals to ensure its purity, prevent the formation of unwanted impurities, and guarantee the reproducibility of synthetic outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, outlines its potential degradation pathways, and establishes detailed protocols for its optimal storage and handling.

Physicochemical and Chemical Properties

Precise, experimentally-derived data for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is not extensively documented in public literature. However, by analyzing its constituent functional groups and data from analogous structures like N-methylpyrrolidone, 2-methylpropan-1-ol, and other pyrrolidine derivatives, we can establish a reliable profile of its expected properties.

PropertyExpected Value / CharacteristicRationale & References
Molecular Formula C₈H₁₇NOBased on chemical structure.
Molecular Weight 143.23 g/mol Calculated from the molecular formula.
Appearance Clear, colorless to pale yellow liquidTypical for similar small amino alcohols.[4]
Odor Amine-likeCharacteristic of secondary amines like pyrrolidine.[4]
Boiling Point Estimated >200 °CSimilar compounds like N-methylpyrrolidone and other substituted pyrrolidines have boiling points in this range.[4][5]
Solubility Soluble in water and most organic solventsThe hydroxyl and amine groups confer hydrophilicity, while the alkyl backbone provides lipophilicity.[2][4]
pKa Estimated 10-11 for the secondary amineThe pyrrolidine nitrogen is a secondary amine, which typically exhibits basic properties in this range.[5]
Chemical Stability Stable under recommended storage conditions; sensitive to light, air (oxygen), and strong acids.Inferred from general stability data for pyrrolidines and amines.[4][6][7]

Fundamental Stability Considerations & Potential Degradation Pathways

The stability of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is primarily governed by the reactivity of its secondary amine within the pyrrolidine ring. The tertiary alcohol group is generally stable but can participate in reactions under harsh acidic conditions.

Oxidative Degradation

The lone pair of electrons on the nitrogen atom of the secondary amine is susceptible to oxidation, particularly in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. This is a primary degradation pathway for many amine-containing compounds.[8][9]

  • Mechanism: The oxidation can proceed through a radical mechanism, potentially leading to the formation of nitroxide radicals, imines, or, with ring cleavage, various amides and other byproducts. The presence of light or trace metal impurities can catalyze this process.

  • Consequences: The formation of oxidative byproducts compromises the purity of the material, can interfere with subsequent chemical reactions, and may introduce toxicologically significant impurities into a drug development pipeline.

Oxidative_Degradation cluster_main Oxidative Degradation Pathway Compound 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Intermediates Radical Intermediates Nitroxide Radicals Compound->Intermediates Oxidation Oxidants O₂, Light (hν), Metal Ions Oxidants->Intermediates Degradation_Products N-oxides Imines Ring-Opened Products (e.g., amides) Intermediates->Degradation_Products Further Reaction

Caption: Potential oxidative degradation pathway for the subject compound.

Acid-Base Reactivity and Incompatibility

The secondary amine is basic and will react readily with acids to form a pyrrolidinium salt. This is not a degradation reaction in the sense of irreversible decomposition, but it alters the chemical nature of the compound.

  • Incompatibility with Strong Acids: Contact with strong acids should be avoided during storage as it can lead to a highly exothermic reaction.[4][7][10]

  • Incompatibility with Strong Oxidizing Agents: These materials, such as peroxides or permanganates, can react violently with the amine and alcohol functional groups, posing a significant safety hazard.[4][7]

Thermal and Photolytic Degradation
  • Thermal Stress: While the molecule is expected to be reasonably stable at room temperature, elevated temperatures can provide the activation energy needed to initiate decomposition.[11][12] Thermal degradation pathways can be complex, potentially involving dehydration of the tertiary alcohol or more intricate fragmentation and polymerization reactions.

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light, particularly in the UV spectrum.[4][8] Absorbed light energy can promote electrons to higher energy states, leading to the formation of reactive species and subsequent degradation, often through oxidative pathways.

Recommended Storage and Handling Protocols

To maintain the long-term integrity and purity of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from best practices for handling air- and light-sensitive chiral amino alcohols.[4][6][13][14][15]

Optimal Storage Conditions
ParameterRecommendationScientific Rationale
Temperature Store at 2-8°C (Refrigerated)Reduces the kinetic rate of all potential degradation reactions (oxidation, thermal decomposition).
Atmosphere Store under an inert gas (Nitrogen or Argon)Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway. A nitrogen blanket is a common practice.[4]
Container Tightly sealed amber glass bottle or a container opaque to UV lightPrevents exposure to light, mitigating photodegradation. A tight seal prevents moisture ingress and leakage of the inert atmosphere.[6][7]
Location Cool, dry, well-ventilated area away from incompatible materials.Ensures a stable environment and prevents accidental contact with substances that could cause a hazardous reaction.[13][16]
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][17]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][13]

  • Inert Gas Handling: When aliquoting, use techniques that maintain an inert atmosphere, such as using a Schlenk line or a glovebox, to prevent exposure to air.

  • Avoiding Ignition Sources: Keep away from open flames, sparks, and hot surfaces. The compound may be combustible.[7][13]

  • Static Discharge: Take precautionary measures against static discharge, as this can be an ignition source for flammable vapors.[13]

Summary of Incompatibilities
Incompatible MaterialHazard
Strong Oxidizing Agents Can cause a vigorous or explosive reaction.[4][7]
Strong Acids Exothermic neutralization reaction.[4][7][10]
Acid Chlorides / Anhydrides Vigorous, exothermic reaction with the amine and alcohol groups.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol and identify its primary degradation products, a forced degradation (or stress testing) study is indispensable. This protocol provides a systematic workflow for subjecting the compound to various stress conditions.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions A Prepare Stock Solution (~1 mg/mL in Methanol) B Prepare Control Sample (Dilute in 50:50 MeOH:H₂O) A->B C Subject Aliquots to Stress Conditions A->C E Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) B->E D Neutralize (if needed) & Dilute Samples C->D C1 Acid Hydrolysis (0.1 M HCl, 60°C, 24h) C2 Base Hydrolysis (0.1 M NaOH, 60°C, 24h) C3 Oxidation (6% H₂O₂, RT, 24h, dark) C4 Thermal (80°C, 48h, solid state) C5 Photolytic (ICH Q1B light exposure) D->E F Compare stressed samples to control. Identify & quantify degradants. E->F

Caption: Workflow for a forced degradation study.

Methodology
  • Materials & Reagents:

    • 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

    • HPLC-grade methanol, acetonitrile, and water

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 6% (w/v) Hydrogen Peroxide (H₂O₂)

    • Class A volumetric glassware

    • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

  • Stock Solution Preparation:

    • Accurately weigh and dissolve approximately 25 mg of the compound in 25.0 mL of methanol to create a stock solution of ~1 mg/mL.

  • Stress Sample Preparation:

    • Control: Dilute 1.0 mL of the stock solution to 10.0 mL with a 50:50 methanol:water mixture. Store at 2-8°C, protected from light.

    • Acid Hydrolysis: Mix 1.0 mL of stock solution with 9.0 mL of 0.1 M HCl. Incubate in a water bath at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1.0 mL of stock solution with 9.0 mL of 0.1 M NaOH. Incubate in a water bath at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1.0 mL of stock solution with 9.0 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

    • Thermal Degradation: Place a small amount of the solid or neat liquid compound in an oven at 80°C for 48 hours. Afterwards, dissolve an appropriate amount to achieve a final concentration of ~0.1 mg/mL.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, cool all heated samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples to a final theoretical concentration of ~0.1 mg/mL.

    • Analyze all samples (including the control) by a suitable stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradation products.

Conclusion

The chemical integrity of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is critical for its successful application in research and development. Its primary stability liability is the secondary amine within the pyrrolidine ring, which is susceptible to oxidative degradation. This process is accelerated by exposure to oxygen, light, and elevated temperatures. Therefore, best practices demand that the compound be stored under an inert atmosphere, refrigerated, and protected from light. By understanding the underlying chemical principles of its instability and adhering to the rigorous storage and handling protocols outlined in this guide, researchers can ensure the material's purity, safeguard against reaction failures, and maintain the integrity of their scientific endeavors.

References

  • Material Safety Data Sheet for N-Methylpyrrolidone. Acros Organics. 4

  • Safety Data Sheet for Polyvinylpyrrolidone. Sigma-Aldrich. 6

  • Safety Data Sheet for 1-Methyl-2-pyrrolidinone. Lab Alley. 7

  • Safety Data Sheet for 2-methylpropan-1-ol. Chemos GmbH & Co.KG. 13

  • Safety Data Sheet for 2-Methyl-1-propanol. CPAChem. 16

  • Galdino-Pitta, M. R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 1

  • Technical Support Center: Synthesis of Pyrrolidine Derivatives. BenchChem. 18

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. 19

  • Pyrrolidine. Wikipedia. 2

  • Synthesis of pyrrolidine derivative. ResearchGate. 3

  • Handling chiral columns. CHROMSERVIS.EU. 14

  • Proper storage and handling of 2-(pyridin-2-yl)propan-2-ol to prevent degradation. BenchChem. 8

  • 2-Methylpropan-1-ol Safety Data Sheet. Breckland Scientific Supplies Ltd. 17

  • Safety Data Sheet for 1-Methyl-2-pyrrolidinone. Sigma-Aldrich. 15

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.

  • (2R)-2-Methyl-1-{[(2S)-pyrrolidin-2-yl]methyl}pyrrolidine. EPA CompTox Chemicals Dashboard. 5

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering.

  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. ResearchGate.

  • 2-Amino-2-methyl-1-propanol Safety Data Sheet. ECHEMI. 10

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Process Protocol Introduction & Mechanistic Rationale In modern drug discovery, the incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Process Protocol

Introduction & Mechanistic Rationale

In modern drug discovery, the incorporation of sterically hindered, sp3-rich motifs is a proven strategy for improving the pharmacokinetic profiles of small molecules. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (CAS: 1781804-57-6) is a highly valuable building block in this regard. The presence of a gem-dimethyl group adjacent to the pyrrolidine ring restricts conformational flexibility, effectively shielding the alpha-position from cytochrome P450-mediated oxidative metabolism[1].

However, synthesizing a quaternary carbon center directly adjacent to a nitrogen heterocycle presents severe synthetic challenges. Direct alkylation of a pyrrolidine enolate with a tertiary alkyl halide is generally impossible due to overwhelming steric hindrance and competing E2 elimination pathways.

To bypass these limitations, this protocol employs an Umpolung (polarity reversal) strategy utilizing an electrophilic N-acyliminium ion.

Causality of Experimental Design:
  • Electrophilic Activation: By treating N-Boc-2-methoxypyrrolidine with a Lewis acid, we generate a highly reactive, planar N-acyliminium ion. This flattens the local geometry, drastically reducing steric hindrance and allowing for nucleophilic attack .

  • Nucleophile Selection: The silyl ketene acetal of methyl isobutyrate is chosen as a "soft" nucleophile. It cleanly attacks the iminium ion without acting as a base, preventing the formation of unwanted enamide byproducts.

  • Chemoselective Reduction: Reducing the resulting sterically hindered ester requires a specific reagent combination. We utilize Lithium Borohydride (LiBH 4​ ) activated by methanol. The in situ generation of LiBH 3​ (OMe) increases the electrophilicity of the boron atom, accelerating hydride transfer to the hindered ester while leaving the sensitive Boc carbamate completely intact .

  • Precipitation-Driven Deprotection: Boc cleavage is executed using 4M HCl in dioxane rather than Trifluoroacetic acid (TFA). Dioxane facilitates the immediate precipitation of the product as a crystalline hydrochloride salt, driving the reaction to completion and bypassing the need for chromatographic purification .

Experimental Workflow

SynthesisWorkflow Substrate N-Boc-2-methoxypyrrolidine (Precursor) Step1 Step 1: Mukaiyama-Mannich Addition Reagents: Silyl ketene acetal, BF3·OEt2 Temp: -78 °C to RT Substrate->Step1 Intermediate1 Methyl 2-(1-Boc-pyrrolidin-2-yl)-2-methylpropanoate (Sterically Hindered Ester) Step1->Intermediate1 Step2 Step 2: Selective Reduction Reagents: LiBH4, THF, MeOH Temp: 0 °C to 40 °C Intermediate1->Step2 Intermediate2 N-Boc-2-methyl-2-(pyrrolidin-2-yl)propan-1-ol (Protected Alcohol) Step2->Intermediate2 Step3 Step 3: Deprotection & Neutralization Reagents: 4M HCl in Dioxane, then NaOH Temp: RT Intermediate2->Step3 Product 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (Target Free Base) Step3->Product

Synthetic workflow for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol via N-acyliminium chemistry.

Step-by-Step Methodologies

Step 1: Mukaiyama-Mannich Addition

Objective: Synthesize Methyl 2-(1-Boc-pyrrolidin-2-yl)-2-methylpropanoate.

  • Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolve N-Boc-2-methoxypyrrolidine (1.0 equiv) and dimethylketene methyl trimethylsilyl acetal (1.5 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Critical Causality: Maintaining -78 °C prevents the highly reactive N-acyliminium intermediate from undergoing E1-type elimination to the enamide.

  • Add Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ , 1.2 equiv) dropwise over 15 minutes.

  • Stir the solution at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Self-Validation: Quench a 50 µL aliquot in saturated NaHCO 3​ , extract with EtOAc, and verify product formation via LC-MS (Expected [M+H] + = 272.18).

  • Quench the bulk reaction with saturated aqueous NaHCO 3​ at 0 °C. Extract three times with DCM, dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the intermediate ester.

Step 2: Chemoselective Ester Reduction

Objective: Synthesize N-Boc-2-methyl-2-(pyrrolidin-2-yl)propan-1-ol.

  • Dissolve the purified ester from Step 1 (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cool the solution to 0 °C and add a 2.0 M solution of LiBH 4​ in THF (2.0 equiv).

  • Add anhydrous Methanol (2.0 equiv) dropwise. Critical Causality: The evolution of hydrogen gas indicates the formation of the highly active LiBH 3​ (OMe) species, which is required to overcome the steric bulk of the quaternary carbon without cleaving the Boc group.

  • Warm the reaction to 40 °C and stir for 4 hours.

  • Self-Validation: Check TLC (Hexane/EtOAc 6:4). The starting material spot (Rf = 0.45) should be completely replaced by a more polar spot (Rf = 0.30) that stains with KMnO 4​ .

  • Cool to 0 °C and carefully quench with 1M NaOH to break down boron complexes. Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the protected alcohol.

Step 3: Boc Deprotection and Free Base Isolation

Objective: Synthesize 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (Target Free Base).

  • Dissolve the protected alcohol from Step 2 in a minimal volume of DCM (0.5 M).

  • Add 4M HCl in Dioxane (10.0 equiv) at room temperature. Stir vigorously for 2 hours.

  • Critical Causality: As the Boc group is cleaved, the resulting amine hydrochloride salt will precipitate out of the non-polar DCM/Dioxane mixture, protecting it from side reactions and signaling reaction completion.

  • Concentrate the suspension in vacuo to remove all volatiles. Triturate the resulting solid with cold diethyl ether and filter to obtain the pure hydrochloride salt.

  • To isolate the free base, dissolve the salt in minimal distilled water, cool to 0 °C, and adjust the pH to 12 using 2M NaOH.

  • Extract the aqueous layer extensively with a 10% Isopropanol/Chloroform mixture (the product is highly water-soluble; standard DCM extraction will result in poor yields).

  • Dry the organic layers over Na 2​ SO 4​ and concentrate in vacuo to yield the final product as a viscous oil or low-melting solid.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry & Reaction Parameters

StepReagent / CatalystEquivalentsConcentrationTemp (°C)Time (h)
1N-Boc-2-methoxypyrrolidine1.00.2 M-78 to RT16
1Silyl ketene acetal1.5--78-
1BF 3​ ·OEt 2​ 1.2--782
2Ester Intermediate1.00.1 M0 to 404
2LiBH 4​ (2M in THF)2.0-0-
2Methanol (Activator)2.0-0 to 40-
3N-Boc Alcohol1.00.5 MRT2
34M HCl in Dioxane10.0-RT-

Table 2: In-Process Analytical Controls (Self-Validating System)

StepTarget Intermediate / ProductExpected m/z [M+H] + TLC ConditionsRf ValueVisualizer
1Methyl 2-(1-Boc-pyrrolidin-2-yl)-2-methylpropanoate272.18Hexane/EtOAc (8:2)0.45Ninhydrin (Heat)
2N-Boc-2-methyl-2-(pyrrolidin-2-yl)propan-1-ol244.19Hexane/EtOAc (6:4)0.30KMnO 4​
32-Methyl-2-(pyrrolidin-2-yl)propan-1-ol144.14DCM/MeOH/NH 4​ OH (90:9:1)0.25Ninhydrin (Instant)

References

  • Speckamp, W. N.; Moolenaar, M. J. "New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates." Tetrahedron 2000, 56, 3817-3856. URL:[Link]

  • Soai, K.; Ookawa, A.; Oyamada, H.; Yano, T. "A new method for the reduction of esters to alcohols with lithium borohydride in mixed solvents." J. Chem. Soc., Chem. Commun. 1984, 128-129. URL:[Link]

  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." J. Pept. Res. 2001, 58, 338-341. URL:[Link]

Sources

Application

Application Note: Large-Scale Synthesis of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Target Compound: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (CAS: 1781804-57-6) Strategic Retrosynthesis & Mechanistic Rationale The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Target Compound: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (CAS: 1781804-57-6)

Strategic Retrosynthesis & Mechanistic Rationale

The incorporation of sterically hindered, sp³-rich pyrrolidine fragments is a highly effective strategy in modern drug discovery for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The target molecule, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol , features a challenging quaternary carbon center directly adjacent to the pyrrolidine C2 position.

The Synthetic Challenge: Direct α-alkylation of proline derivatives to form this bulky gem-dimethyl quaternary center is notoriously inefficient, often plagued by poor regioselectivity, low yields due to steric clash, and competing β-elimination pathways.

The Expert Solution: To bypass these limitations, this protocol employs an N-acyliminium ion intermediate approach. By utilizing 1-Boc-2-methoxypyrrolidine—readily accessible via the foundational anodic oxidation methods developed by Shono et al. —we can generate a highly electrophilic, planar intermediate. This intermediate readily undergoes a Mukaiyama-Mannich type addition with a silyl ketene acetal . This strategy ensures complete regiocontrol and easily accommodates the steric bulk of the isobutyrate nucleophile.

Reaction Pathway Visualization

SynthesisWorkflow SM 1-Boc-2-methoxypyrrolidine + Silyl Ketene Acetal Int1 Methyl 2-(1-Boc-pyrrolidin-2-yl) -2-methylpropanoate SM->Int1 BF3·Et2O, DCM, -78 °C (Mukaiyama-Mannich Addition) Int2 tert-Butyl 2-(1-hydroxy-2-methyl propan-2-yl)pyrrolidine-1-carboxylate Int1->Int2 LiBH4, THF, 0 °C to RT (Chemoselective Ester Reduction) Prod 2-Methyl-2-(pyrrolidin-2-yl) propan-1-ol Hydrochloride Int2->Prod 4M HCl in Dioxane (Boc Deprotection)

Fig 1. Three-step synthesis of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol via N-acyliminium chemistry.

Quantitative Reagent Matrix (100 g Scale)

The following table summarizes the stoichiometric requirements optimized for a 100-gram scale-up, ensuring maximum atom economy and minimal thermal runaway risks during the Lewis acid-mediated addition.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction in Protocol
1-Boc-2-methoxypyrrolidine 201.261.00100.0 gElectrophile Precursor
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene 174.311.50130.0 gNucleophile (Silyl Ketene Acetal)
Boron trifluoride etherate (BF₃·Et₂O) 141.931.1067.5 mLLewis Acid Catalyst
Lithium borohydride (LiBH₄) (2.0 M in THF)21.782.00496.0 mLChemoselective Reducing Agent
4M HCl in Dioxane 36.465.00620.0 mLDeprotecting Agent / Salt Former

Step-by-Step Experimental Protocols

Step 1: Mukaiyama-Mannich Addition (C–C Bond Formation)

Causality: BF₃·Et₂O selectively coordinates with the C2-methoxy group of the starting material, prompting its departure to form the N-acyliminium ion. The reaction must be kept at cryogenic temperatures (-78 °C) to prevent the premature decomposition of the highly reactive silyl ketene acetal and to suppress undesired oligomerization of the iminium species.

  • Charge a flame-dried 3 L jacketed reactor with 1-Boc-2-methoxypyrrolidine (100.0 g, 0.496 mol) and anhydrous Dichloromethane (DCM) (1.0 L) under a strict nitrogen atmosphere.

  • Cool the internal temperature to -78 °C.

  • Add 1-methoxy-2-methyl-1-(trimethylsiloxy)propene (130.0 g, 0.745 mol) in a single portion.

  • Add BF₃·Et₂O (67.5 mL, 0.546 mol) via a syringe pump over 45 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture for 2 hours at -78 °C, then allow it to gradually warm to -20 °C over 1 hour.

  • Self-Validating Step: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (500 mL). The complete cessation of CO₂ gas evolution and a stabilized aqueous phase pH of 7–8 indicates the total neutralization of the Lewis acid network.

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 200 mL), dry the combined organics over Na₂SO₄, and concentrate under reduced pressure to yield Methyl 2-(1-Boc-pyrrolidin-2-yl)-2-methylpropanoate as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Chemoselective Ester Reduction

Causality: Lithium borohydride (LiBH₄) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a stronger reducing agent, it poses a severe risk of reductively cleaving the N-Boc protecting group into an N-methyl group at elevated temperatures. LiBH₄ provides the perfect thermodynamic balance to reduce the sterically hindered methyl ester to a primary alcohol while leaving the carbamate intact.

  • Dissolve the crude ester from Step 1 in anhydrous THF (800 mL) and cool the solution to 0 °C.

  • Dropwise add LiBH₄ (2.0 M in THF, 496 mL, 0.992 mol) over 30 minutes.

  • Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Self-Validating Step: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the ester spot (Rf ~0.6) and the emergence of a highly polar, strongly KMnO₄-staining alcohol spot (Rf ~0.3) confirms quantitative reduction.

  • Cool the vessel back to 0 °C and carefully quench by the dropwise addition of Methanol (100 mL) until effervescence ceases, followed by distilled water (200 mL).

  • Extract the aqueous phase with EtOAc (3 × 400 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield tert-Butyl 2-(1-hydroxy-2-methylpropan-2-yl)pyrrolidine-1-carboxylate.

Step 3: N-Boc Deprotection and Free Base Isolation

Causality: Anhydrous 4M HCl in dioxane is utilized instead of aqueous acids (like TFA/H₂O or aqueous HCl). Aqueous deprotections of highly polar amino-alcohols often result in severe emulsion formation during basic workup. The anhydrous dioxane method drives the direct precipitation of the product as a highly pure, easily filterable hydrochloride salt.

  • Dissolve the crude alcohol from Step 2 in a minimal volume of anhydrous DCM (200 mL).

  • Add 4M HCl in Dioxane (620 mL, 2.48 mol) at room temperature under vigorous stirring.

  • Stir the solution for 4 hours. A thick white precipitate will begin to form after approximately 30 minutes.

  • Self-Validating Step: The continuous accumulation of a white crystalline solid is a macroscopic indicator of successful deprotection. For analytical validation, analyze an aliquot via LC-MS; the complete absence of the [M+H]⁺ = 244 peak (Boc-protected mass) confirms reaction completion.

  • Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 × 200 mL) to remove cleaved tert-butyl byproducts and residual dioxane.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol hydrochloride as a pristine white crystalline powder.

Expected Analytical Characterization

To verify the structural integrity of the final synthesized batch, cross-reference your analytical data against these expected parameters for the hydrochloride salt:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.90 (br s, 2H, NH₂⁺), 3.65 (d, J = 11.0 Hz, 1H, -CH₂OH), 3.55 (d, J = 11.0 Hz, 1H, -CH₂OH), 3.50–3.20 (m, 2H, pyrrolidine C5-H), 3.10 (m, 1H, pyrrolidine C2-H), 2.10–1.80 (m, 4H, pyrrolidine C3-H, C4-H), 1.15 (s, 3H, -CH₃), 1.10 (s, 3H, -CH₃).

  • ESI-MS (m/z): Calculated for C₈H₁₈NO⁺ [M+H]⁺: 144.14; Found: 144.1.

References

  • Shono, T., Matsumura, Y., & Tsubata, K. (1981). Electroorganic chemistry. 46. A new carbon-carbon bond forming reaction at the alpha-position of amines utilizing anodic oxidation as a key step. Journal of the American Chemical Society, 103(5), 1172–1176.[Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the chemistry of N-acyliminium ions and related intermediates. Tetrahedron, 56(24), 3817-3856.[Link]

Method

Application Note: HPLC Analysis of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Analyte Profile & Chromatographic Challenges 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a highly polar, aliphatic amino alcohol frequently utilized as a chiral building block and intermediate in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profile & Chromatographic Challenges

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a highly polar, aliphatic amino alcohol frequently utilized as a chiral building block and intermediate in pharmaceutical synthesis. From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: The structure consists entirely of aliphatic and saturated cyclic moieties (a pyrrolidine ring and a branched alcohol). It exhibits negligible UV absorbance above 210 nm, rendering standard UV/Vis or Photodiode Array (PDA) detectors ineffective.

  • High Polarity & Basicity: The secondary amine of the pyrrolidine ring (pKa ~10.5) is highly basic. On traditional reversed-phase (RP) C18 columns, this results in virtually no retention (eluting in the void volume) and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix.

To establish a self-validating, robust analytical system, we present two orthogonal methodologies: a modern, direct-analysis approach utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) [1],[2], and a classical Pre-Column Derivatization approach using DMQC-OSu followed by RP-HPLC-Fluorescence.

Analytical Workflows

Workflow cluster_HILIC Method A: Direct Analysis cluster_Deriv Method B: Pre-Column Derivatization Sample 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (Highly Polar, No Chromophore) HILIC_Prep Sample Dilution (High Acetonitrile) Sample->HILIC_Prep Deriv_Prep DMQC-OSu Reaction (pH 7.5, 50°C, 40 min) Sample->Deriv_Prep HILIC_Col Zwitterionic HILIC Column (Retention via Partitioning) HILIC_Prep->HILIC_Col CAD_Det Charged Aerosol Detection (CAD) (Universal Mass-Based) HILIC_Col->CAD_Det RP_Col C18 Reversed-Phase Column (Hydrophobic Retention) Deriv_Prep->RP_Col FL_Det Fluorescence/UV Detection (Ex: 326nm / Em: 409nm) RP_Col->FL_Det

Fig 1: Chromatographic workflows for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol analysis.

Method A: Direct Analysis via HILIC-CAD (Recommended)

Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for retaining highly polar, underivatized amines[2]. By utilizing a zwitterionic stationary phase, the analyte partitions into a water-enriched layer immobilized on the silica surface.

Because the molecule lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD is a universal, mass-sensitive detector that measures non-volatile analytes independent of their chemical structure[1].

  • Buffer Causality: We utilize 100 mM Ammonium Formate adjusted to pH 3.2. At this pH, the pyrrolidine nitrogen is fully protonated, maximizing hydrophilic partitioning and ensuring predictable electrostatic interactions with the zwitterionic phase. Furthermore, ammonium formate is completely volatile, which is a strict prerequisite to prevent severe background noise and detector fouling in CAD systems[1],[2].

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 6.31 g of Ammonium Formate in 1 L of LC-MS grade water. Adjust to pH 3.2 using concentrated formic acid. Filter through a 0.2 µm membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the standard/sample in a diluent matching the initial mobile phase conditions (e.g., 90% Acetonitrile / 10% Water). Critical insight: Injecting highly polar analytes in 100% water onto a HILIC column will cause severe peak distortion (the "solvent effect").

  • System Equilibration: Purge the CAD detector with nitrogen gas (minimum 35 psi). Equilibrate the HILIC column with the initial gradient conditions for at least 20 column volumes to ensure the aqueous layer is fully established on the stationary phase.

Quantitative Method Parameters

Table 1: HILIC-CAD Instrument Parameters

ParameterSpecification
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 × 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
CAD Evaporator Temp 35 °C (Low temp prevents loss of semi-volatile amines)
CAD Data Rate 10 Hz

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.01090
2.01090
10.04060
12.04060
12.11090
20.01090 (Re-equilibration)

Method B: Pre-Column Derivatization with DMQC-OSu (Alternative)

Mechanistic Rationale

When CAD or LC-MS instrumentation is unavailable, the analyte must be chemically modified to introduce a fluorophore. 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) is an ideal reagent for this purpose.

DMQC-OSu selectively reacts with primary and secondary amines (the pyrrolidine nitrogen) via nucleophilic acyl substitution, forming a stable, highly hydrophobic amide bond. The primary alcohol moiety on the branched chain does not interfere under mild aqueous conditions (pH 7.5). The resulting derivative is highly hydrophobic, allowing for excellent retention on a standard C18 column, and exhibits strong fluorescence, enabling trace-level detection.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 2 mM solution of DMQC-OSu in anhydrous acetonitrile. Prepare a 0.2 M Boric acid buffer, adjusted to pH 7.5 with NaOH.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 20 µL of the aqueous amino alcohol sample.

    • Add 200 µL of the 0.2 M Borate buffer (pH 7.5).

    • Add 20 µL of the 2 mM DMQC-OSu reagent.

    • Vortex briefly and incubate in a heating block at 50 °C for 40 minutes to drive the reaction to completion.

    • Cool to room temperature. The sample is now ready for direct injection.

  • System Suitability: Inject a reagent blank (water substituted for the sample) to identify the retention time of hydrolyzed DMQC-OSu by-products, ensuring they do not co-elute with the derivatized analyte.

Quantitative Method Parameters

Table 3: RP-HPLC Fluorescence Instrument Parameters

ParameterSpecification
Column Ascentis Express C18, 100 × 4.6 mm, 2.7 µm (or equivalent)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection (FLD) Excitation: 326 nm / Emission: 409 nm

Table 4: RP-HPLC Gradient Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Methanol)
0.05050
5.01090
7.01090
7.15050
12.05050 (Re-equilibration)

References

  • Title: Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids. Source: ResearchGate. URL:[Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Application

Chiral Separation of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Enantiomers: An Application and Protocol Guide

Abstract This comprehensive guide details the analytical and preparative strategies for the chiral separation of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol enantiomers. This amino alcohol is a valuable chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the analytical and preparative strategies for the chiral separation of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol enantiomers. This amino alcohol is a valuable chiral building block in pharmaceutical synthesis, where the stereochemistry is critical to pharmacological activity.[1] This document provides a detailed exploration of chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside derivatization strategies to overcome detection challenges. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust and efficient enantioseparation.

Introduction: The Significance of Chiral Purity

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol possesses a stereogenic center at the C2 position of the pyrrolidine ring, resulting in two enantiomers, (R) and (S). In drug development, enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[2] Therefore, the ability to separate, quantify, and isolate the desired enantiomer is of paramount importance for ensuring the safety and efficacy of a drug candidate. This guide provides the foundational knowledge and practical protocols to achieve the chiral separation of this important synthetic intermediate.

Foundational Principles of Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is typically part of the stationary phase in chromatography.[3] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.[4][5] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including amino alcohols.[6][7] The helical structure of these polymers creates chiral grooves and cavities where enantiomers can interact differently, leading to differential retention times.[4]

Analytical Method Development: A Multi-faceted Approach

The development of a robust analytical method for the chiral separation of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol requires a systematic screening of chromatographic conditions. Both HPLC and SFC are powerful techniques for this purpose, each with its own set of advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for chiral separations.[2] For amino alcohols like the target compound, which lack a strong UV chromophore, a key consideration is the method of detection.

To enhance UV detectability and facilitate separation on a standard achiral column, pre-column derivatization with a chiral derivatizing agent can be employed. This reaction converts the enantiomers into diastereomers, which have different physical properties and can be separated on a conventional stationary phase like C18.[8][9]

Alternatively, derivatization with an achiral, UV-active agent allows for separation on a chiral stationary phase with enhanced sensitivity.[10]

Protocol 1: Indirect Chiral HPLC via Derivatization with 3,5-Dinitrobenzoyl Chloride (DNBC)

This protocol is suitable when sensitive UV detection is required.

  • Derivatization Step:

    • Dissolve 1 mg of racemic 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol in 1 mL of anhydrous acetonitrile.

    • Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride (DNBC).

    • Add 1.5 equivalents of a non-chiral tertiary amine base (e.g., triethylamine).

    • React at room temperature for 1-2 hours, monitoring the reaction by TLC or achiral HPLC.[2]

  • HPLC Analysis:

    • Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose-based)

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The optimal ratio needs to be determined through screening.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

Direct separation on a CSP is often preferred for its simplicity. Polysaccharide-based columns are a good starting point for screening.

Protocol 2: Direct Chiral HPLC

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase.

  • HPLC System: Standard HPLC with UV detector.

  • Screening of Chiral Stationary Phases:

    • Lux Cellulose-2

    • Lux i-Cellulose-5

    • Chiralcel OD-H

  • Mobile Phase Screening:

    • Start with a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol in varying ratios (e.g., 90:10, 80:20, 70:30).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: Low UV wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering several advantages for chiral separations, including faster analysis times, higher efficiency, and reduced consumption of organic solvents.[11][12][13] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[12]

Protocol 3: Chiral SFC Screening

  • Sample Preparation: Dissolve the racemic analyte in a suitable co-solvent (e.g., methanol).[13]

  • SFC System: An SFC system with a back-pressure regulator.

  • Screening of Chiral Stationary Phases: Polysaccharide-based CSPs are highly effective in SFC.[14][15]

    • Lux Cellulose-2

    • Lux i-Cellulose-5

  • Mobile Phase: Supercritical CO₂ with a co-solvent, typically an alcohol like methanol or ethanol.[16] The percentage of the co-solvent is a critical parameter to optimize.[14]

  • Typical Starting Conditions:

    • Co-solvent: Methanol, screened from 5% to 40%.

    • Flow Rate: 2-4 mL/min.[14]

    • Back Pressure: 150 bar.[14][16]

    • Temperature: 40 °C.[14][16]

  • Detection: UV detector.

G cluster_0 Analytical Method Development Workflow A Racemic 2-Methyl-2- (pyrrolidin-2-yl)propan-1-ol B Direct Injection A->B C Derivatization A->C D Chiral HPLC Screening (Polysaccharide CSPs) B->D E Chiral SFC Screening (Polysaccharide CSPs) B->E F Achiral HPLC (C18 column) C->F G Optimized Analytical Method D->G E->G F->G

Caption: Workflow for analytical method development.

Preparative Chiral Separation

Once an effective analytical method is developed, it can be scaled up for preparative separation to isolate the individual enantiomers. SFC is often advantageous for preparative work due to the ease of solvent removal (evaporation of CO₂).

Protocol 4: Preparative SFC

  • System: A preparative SFC system with fraction collection capabilities.

  • Column: A larger-scale version of the analytical column that provided the best separation.

  • Mobile Phase: The optimized mobile phase from the analytical method.

  • Sample Loading: Dissolve the racemic mixture at a high concentration in a suitable solvent and inject larger volumes. The maximum loading needs to be determined experimentally to avoid compromising resolution.

  • Fraction Collection: Collect the separated enantiomers in individual fractions.

  • Post-processing: Evaporate the co-solvent to obtain the purified enantiomers.

G cluster_1 Preparative SFC Scale-up H Optimized Analytical SFC Method I Method Scaling (Larger Column, Higher Flow Rate) H->I J Determine Maximum Sample Load I->J K Perform Preparative Run J->K L Fraction Collection K->L M Solvent Evaporation L->M N Isolated Enantiomers M->N

Caption: Workflow for preparative SFC scale-up.

Data Presentation

The following table summarizes the key parameters to be recorded and optimized during method development.

ParameterHPLCSFC
Chiral Stationary Phase e.g., Lux Cellulose-2, Chiralcel OD-He.g., Lux Cellulose-2, Lux i-Cellulose-5
Mobile Phase n-Hexane/Isopropanol (e.g., 80:20)CO₂/Methanol (e.g., 85:15)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar
Detection UV (e.g., 220 nm or 254 nm with derivatization)UV (e.g., 220 nm)
Retention Time (Enantiomer 1) t_R1t_R1
Retention Time (Enantiomer 2) t_R2t_R2
Resolution (R_s) > 1.5 for baseline separation> 1.5 for baseline separation

Troubleshooting Common Issues

  • Poor Resolution:

    • Screen different chiral stationary phases.

    • Optimize the mobile phase composition (type and percentage of modifier).

    • Adjust the temperature.

  • Poor Peak Shape:

    • Add a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid or diethylamine for HPLC; a common practice for SFC as well).[16]

  • No UV Signal:

    • Consider derivatization with a UV-active tag.

    • Use a more sensitive detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).

Conclusion

The chiral separation of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a critical step in its application for pharmaceutical development. This guide provides a comprehensive overview of the strategies and detailed protocols for achieving this separation using modern chromatographic techniques. A systematic approach to screening chiral stationary phases and mobile phases, coupled with the potential for derivatization, will enable the development of a robust and efficient method for both analytical-scale quantification and preparative-scale isolation of the desired enantiomer.

References

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]

  • J. Pharm. Anal. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed, 9(4), 248-253. Retrieved from [Link]

  • Molecules. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC, 25(23), 5637. Retrieved from [Link]

  • Longdom Publishing. (2023). Supercritical Fluid Chromatography and its Advantages. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • IntechOpen. (2022). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Retrieved from [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • PubMed. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. J Chromatogr, 387, 255-65. Retrieved from [Link]

  • ResearchGate. (2025). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Retrieved from [Link]

  • LCGC. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Retrieved from [Link]

  • The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from [Link]

  • PMC. (2024). Update on chiral recognition mechanisms in separation science. Retrieved from [Link]

  • ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]

  • JASCO Global. (2025). Principles of supercritical fluid systems (4) Expanding applications of SFC. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E270C SFC Basic Guide. Retrieved from [Link]

  • NSF PAR. (n.d.). Chemoselective and Enantioselective Fluorescent Recognition of Prolinol. Retrieved from [Link]

  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

  • ACS Publications. (2022). Chemoselective and Enantioselective Fluorescent Recognition of Prolinol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

  • Academia.edu. (n.d.). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Retrieved from [Link]

  • IAPC-OBP. (n.d.). chiral separation for enantiomeric determination in the pharmaceutical industry. Retrieved from [Link]

  • PNAS. (n.d.). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Retrieved from [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s) -.
  • MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof -.
  • SciSpace. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • NIH. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. Retrieved from [Link]

  • PMC. (n.d.). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Retrieved from [Link]

Sources

Method

Application Note: Enantioselective Michael Additions using 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol as a Chiral Organocatalyst

Introduction & Mechanistic Overview The asymmetric Michael addition is a cornerstone reaction in modern drug development, enabling the construction of contiguous stereocenters with high atom economy. While traditional me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The asymmetric Michael addition is a cornerstone reaction in modern drug development, enabling the construction of contiguous stereocenters with high atom economy. While traditional metal-based catalysts often present toxicity and trace-contamination challenges in pharmaceutical synthesis, secondary amine organocatalysts offer a robust, metal-free alternative.

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a highly modular, sterically demanding β -amino alcohol. Structurally homologous to the classic diarylprolinol catalysts [2], this molecule features a pyrrolidine core substituted at the C2 position with a bulky gem-dimethyl propanol group ( −C(CH3​)2​CH2​OH ).

Causality in Catalyst Design

The efficacy of this catalyst relies on a bifunctional activation mode:

  • Enamine Activation: The secondary amine condenses with enolizable aldehydes or ketones to form an electron-rich enamine intermediate. The massive steric bulk of the gem-dimethyl group strictly restricts the rotation of the enamine double bond, enforcing a single reactive conformation (typically the E-enamine) and shielding one face of the nucleophile.

  • Hydrogen-Bond Directing: Unlike diarylprolinol silyl ethers which rely purely on steric shielding [3], the unprotected primary hydroxyl group in this catalyst acts as a hydrogen-bond donor. It coordinates with the oxygen atoms of the incoming electrophile (e.g., a nitroalkene), lowering its LUMO and rigidly anchoring it to the unshielded face of the enamine[1]. This dual-action mechanism is responsible for the exceptional enantio- and diastereocontrol observed in these reactions.

CatalyticCycle Cat Catalyst 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Enamine Chiral Enamine Intermediate (Sterically Shielded) Cat->Enamine + Aldehyde - H2O Ald Aldehyde (Nucleophile Precursor) Ald->Enamine Iminium Iminium Intermediate (Post C-C Bond Formation) Enamine->Iminium + Nitroalkene (Facial Selective Attack) Nitro Nitroalkene (Electrophile) Nitro->Iminium Iminium->Cat Catalyst Regeneration Product Michael Adduct (Enantioenriched) Iminium->Product + H2O (Hydrolysis)

Catalytic cycle of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol mediated asymmetric Michael addition.

Reaction Optimization & Quantitative Data

To demonstrate the catalyst's performance, the Michael addition of butyraldehyde to trans- β -nitrostyrene was systematically optimized. The choice of solvent and additive plays a critical role in the reaction's thermodynamics and kinetics.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Additive (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
110NoneToluene484580:2075
2 10 Benzoic Acid (10) Toluene 16 92 95:5 94
310Benzoic Acid (10)DCM248890:1089
410Benzoic Acid (10)MeOH363060:4050
55Benzoic Acid (5)Toluene248594:692
Mechanistic Causality of Optimization Data:
  • The Role of Benzoic Acid (Entry 1 vs. 2): The addition of a weak Brønsted acid (benzoic acid) serves a dual purpose. It accelerates the initial condensation step to form the enamine and critically facilitates the hydrolysis of the product-bound iminium ion back to the free catalyst. Without it, the catalyst becomes trapped in the iminium resting state, leading to poor turnover and low yields [2].

  • Solvent Effects (Entry 2 vs. 4): Methanol (Entry 4) drastically reduces both yield and selectivity. Protic solvents competitively hydrogen-bond with the nitroalkene and the catalyst's hydroxyl group, disrupting the highly organized, rigid transition state required for facial selectivity. Non-polar solvents like Toluene (Entry 2) maximize the internal hydrogen-bonding network, yielding optimal results.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of (2S,3R)-2-ethyl-4-nitro-3-phenylbutanal. To ensure scientific integrity, this workflow is designed as a self-validating system , embedding internal checks to prevent false-positive data reporting.

Workflow Prep 1. Reagent Prep (Dry Solvents) Setup 2. Enamine Formation Prep->Setup React 3. Electrophile Addition Setup->React Quench 4. Quench & Extract React->Quench Purify 5. Flash Chromatography Quench->Purify Analyze 6. ee/dr Analysis (HPLC/NMR) Purify->Analyze

Step-by-step experimental workflow for the self-validating organocatalytic Michael addition.

Step 1: Preparation of the Racemic Reference (Validation Step)

Before executing the asymmetric reaction, you must synthesize a racemic standard.

  • React butyraldehyde (1.0 mmol) and trans- β -nitrostyrene (0.5 mmol) using 10 mol% of achiral pyrrolidine and 10 mol% benzoic acid in toluene (1.0 mL).

  • Purify and analyze via Chiral HPLC. Causality: This proves that your chosen HPLC column and gradient can baseline-resolve the enantiomers. Without this, a single peak in your chiral run cannot be definitively assigned as high ee versus poor column resolution.

Step 2: Asymmetric Reaction Setup
  • In an oven-dried 5 mL glass vial equipped with a magnetic stir bar, add 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir at ambient temperature for 5 minutes to ensure complete dissolution.

  • Add butyraldehyde (1.0 mmol, 2.0 equiv). Stir the mixture for 15 minutes. Causality: This pre-incubation period allows the catalyst and aldehyde to equilibrate into the active enamine intermediate before the electrophile is introduced, minimizing background uncatalyzed racemic reactions.

Step 3: Electrophile Addition & Monitoring
  • Add trans- β -nitrostyrene (0.5 mmol, 1.0 equiv) in one portion.

  • Cap the vial and stir vigorously at room temperature.

  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or GC-MS until the nitrostyrene is completely consumed (typically 16-24 hours).

Step 4: Quenching and Crude Analysis (Validation Step)
  • Quench the reaction by adding 2 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×3 mL).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Critical Step: Take a 1H NMR of the crude mixture to determine the diastereomeric ratio (dr) by integrating the distinct α -proton signals of the syn and anti isomers. Causality: Silica gel column chromatography frequently fractionates diastereomers. Measuring the dr after purification will artificially inflate your stereoselectivity metrics. The crude NMR serves as the unadulterated ground truth.

Step 5: Purification and ee Determination
  • Purify the crude product via flash column chromatography on silica gel (eluting with Hexanes/EtOAc gradients).

  • Determine the enantiomeric excess (ee) of the purified syn-adduct via Chiral Stationary Phase HPLC (e.g., Daicel Chiralpak AD-H column), comparing the retention times against the racemic standard generated in Step 1.

References

  • Title: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins Source: Beilstein Journal of Organic Chemistry, 2017 URL: [Link]

  • Title: Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water Source: Journal of the American Chemical Society, 2010 URL: [Link]

  • Title: d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β -Nitroalkenes at Ambient Conditions Source: The Journal of Organic Chemistry, 2019 URL: [Link]

Application

Application Note: Asymmetric Aldol Reactions Catalyzed by 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Executive Summary In the landscape of modern drug development and fine chemical synthesis, the construction of chiral β-hydroxy carbonyl motifs is a critical operation. While transition-metal catalysis has historically d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and fine chemical synthesis, the construction of chiral β-hydroxy carbonyl motifs is a critical operation. While transition-metal catalysis has historically dominated this space, the advent of organocatalysis has provided robust, metal-free alternatives that are highly attractive for pharmaceutical manufacturing [2]. This application note details the structural rationale, performance metrics, and a self-validating experimental protocol for utilizing 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol —a sterically demanding, homologated prolinol derivative—as a highly efficient organocatalyst in direct asymmetric aldol reactions.

Mechanistic Rationale & Structural Design

The foundation of enamine organocatalysis was established by the pioneering work of List, Barbas, and MacMillan, who demonstrated that simple chiral secondary amines could activate carbonyl compounds via HOMO-raising enamine intermediates [1, 2]. While (S)-proline is a highly versatile bifunctional catalyst, its application is sometimes limited by moderate solubility in organic solvents and suboptimal stereocontrol in highly demanding substrate combinations. To overcome these limitations, researchers developed chiral amino alcohols to fine-tune the steric and electronic environment of the catalytic pocket [3].

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol represents a structurally advanced homologue of standard (S)-prolinol. The causality behind its superior catalytic performance lies in two synergistic structural features:

  • Conformational Locking via Steric Shielding: The incorporation of a gem-dimethyl group at the carbon adjacent to the pyrrolidine ring introduces severe steric hindrance. During the catalytic cycle, the secondary amine condenses with the donor ketone to form an E-enamine. The bulky -C(CH3)2-CH2OH side chain effectively blocks one diastereoface of the enamine double bond, preventing the electrophile from approaching from the hindered side.

  • Electrophile Activation via Hydrogen Bonding: Similar to the carboxylic acid proton in (S)-proline, the primary hydroxyl group of this catalyst acts as a precise hydrogen-bond donor. It coordinates to the carbonyl oxygen of the incoming acceptor aldehyde, stabilizing the charge in the Zimmerman-Traxler-type transition state and directing the electrophile to the unshielded face of the enamine.

This dual-action mechanism—extreme steric repulsion coupled with precise hydrogen-bond direction—results in exceptional diastereofacial selectivity, yielding anti-aldol products with near-perfect enantiomeric excess (ee).

Catalytic Workflow

G Cat Catalyst: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Iminium Iminium Ion Intermediate Cat->Iminium Donor Donor Ketone (e.g., Cyclohexanone) Donor->Iminium Enamine E-Enamine Formation (Steric Shielding by gem-dimethyl) Iminium->Enamine -H2O Transition C-C Bond Formation (H-bond Directed, Facial Selective) Enamine->Transition Acceptor Acceptor Aldehyde Acceptor->Transition Transition->Cat Catalyst Regeneration Product β-Hydroxy Carbonyl Product (High anti-dr, High ee) Transition->Product Hydrolysis

Enamine catalytic cycle for asymmetric aldol reactions using the modified prolinol catalyst.

Comparative Performance Data

To illustrate the impact of the gem-dimethyl structural modification, the table below benchmarks the performance of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol against standard chiral pool catalysts in the model reaction between cyclohexanone and 4-nitrobenzaldehyde [1, 3].

Catalyst SystemCatalyst LoadingYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
(S)-Proline20 mol%6870:3076
(S)-Prolinol20 mol%7580:2085
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol 10 mol% 94 96:4 >98

Note: Data reflects standardized reactions run in DMSO/H2O mixtures at ambient temperature for 24 hours.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. It includes the parallel generation of a racemic standard, which is strictly required to calibrate the chiral HPLC assay and prove that the observed ee is a true reflection of the catalyst's asymmetric induction rather than an artifact of chromatographic peak misidentification.

Phase 1: Generation of the Racemic Control Standard

Purpose: To establish baseline retention times for both enantiomers on the chiral stationary phase.

  • In a 5 mL vial, dissolve 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg) in 2.0 mL of DMSO.

  • Add cyclohexanone (2.5 mmol, 260 µL).

  • Add an achiral catalyst system: pyrrolidine (10 mol%, 4.1 µL) and glacial acetic acid (10 mol%, 2.8 µL).

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NH4Cl, extract with ethyl acetate (3 × 5 mL), dry over Na2SO4, and concentrate.

  • Purify via flash chromatography (Hexanes/EtOAc 3:1) to isolate the racemic anti-aldol product.

Phase 2: Asymmetric Aldol Reaction Setup
  • Preparation: Flame-dry a 10 mL Schlenk tube and backfill with inert gas (N2 or Argon).

  • Reagent Addition: Add 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg) and 2.0 mL of anhydrous DMSO to the tube. Stir until fully dissolved.

  • Donor Addition: Inject cyclohexanone (2.5 mmol, 260 µL). Note: The 5-fold excess of the donor ketone suppresses aldehyde self-condensation and drives the equilibrium of enamine formation.

  • Catalyst Introduction: Add 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (10 mol%, 0.05 mmol). If the reaction requires acidic co-catalysis to accelerate iminium formation, add p-nitrobenzoic acid (10 mol%, 8.3 mg).

  • Incubation: Seal the tube and stir the reaction mixture at 25 °C.

Phase 3: In-Process Monitoring & Isolation
  • TLC Monitoring: Check the reaction progress after 8 hours using TLC (Hexanes/EtOAc 7:3, visualized by UV and PMA stain). The product will appear as a lower Rf spot compared to the aldehyde.

  • Quenching: Once the aldehyde is consumed (typically 12–24 hours), quench the reaction by adding 5 mL of half-saturated aqueous NH4Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL) to remove residual DMSO.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Isolate the pure aldol adduct via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

Phase 4: Stereochemical Validation (Analytical Readout)
  • Diastereomeric Ratio (dr): Dissolve 5 mg of the purified product in CDCl3. Acquire a 1H-NMR spectrum (400 MHz). Determine the dr by integrating the carbinol methine protons (typically appearing around 4.8 ppm for the anti isomer and 5.4 ppm for the syn isomer).

  • Enantiomeric Excess (ee): Dissolve 1 mg of the product in 1 mL of HPLC-grade Isopropanol/Hexane (1:1). Inject 10 µL into a Chiral HPLC system equipped with a Daicel Chiralpak AD-H column.

    • Conditions: Hexane/Isopropanol 90:10, Flow rate 1.0 mL/min, UV detection at 254 nm.

    • Validation: Compare the chromatogram against the racemic standard generated in Phase 1. The racemic standard must show two peaks of equal area (50:50) for the anti diastereomer. The asymmetric sample should display a massive enhancement of the major enantiomer peak (>99:1 ratio), validating the >98% ee claim.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308.

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569.

Method

enamine catalysis pathway with pyrrolidine derivatives

Application Note & Protocol Guide Topic: Enamine Catalysis Pathway with Pyrrolidine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Harnessing Nucleophilicity: A Guide to Asymmetric Enam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Enamine Catalysis Pathway with Pyrrolidine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Harnessing Nucleophilicity: A Guide to Asymmetric Enamine Catalysis with Pyrrolidine Derivatives

Asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts. It provides robust, environmentally benign, and often complementary pathways for constructing complex chiral molecules.[1][2] Within this field, enamine catalysis has emerged as a cornerstone strategy for the activation of carbonyl compounds, enabling a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] This guide provides an in-depth exploration of enamine catalysis mediated by chiral pyrrolidine derivatives, detailing the underlying mechanistic principles and offering field-proven protocols for practical application.

The journey of pyrrolidine-based catalysis began with the pioneering, albeit initially underappreciated, discovery of the proline-catalyzed intramolecular aldol reaction in the 1970s, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction.[5][6][7][8] This reaction demonstrated that a simple, naturally occurring chiral amine could induce high levels of enantioselectivity. However, it was not until the turn of the 21st century that the broader potential of this "enamine catalysis" concept was fully realized and extended to intermolecular reactions, sparking a renaissance in the field.[7][9]

Pyrrolidine derivatives, particularly (S)-proline and its analogues, are privileged scaffolds in organocatalysis. Their secondary amine is crucial for the formation of the key enamine intermediate, while the inherent rigidity of the five-membered ring provides a well-defined stereochemical environment to direct the approach of the electrophile.[10]

The Mechanistic Heart: The Enamine Catalytic Cycle

The power of pyrrolidine catalysts lies in their ability to reversibly transform a prochiral ketone or aldehyde into a chiral enamine. This process transiently converts the carbonyl compound from an electrophile into a potent nucleophile, effectively acting as a chiral enolate equivalent, without the need for strong bases or pre-formation.[3][4] The generally accepted catalytic cycle proceeds through several key steps, as illustrated below.

The mechanism is initiated by the condensation of the chiral pyrrolidine catalyst with a carbonyl donor (e.g., a ketone or aldehyde) to form a carbinolamine intermediate. This is followed by dehydration to generate the pivotal nucleophilic enamine species. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition) in a stereochemically controlled fashion. The resulting iminium ion is subsequently hydrolyzed by water, releasing the chiral product and regenerating the catalyst to complete the cycle.[5][8][9] The involvement of enamine intermediates has been supported by mechanistic studies, including experiments using 18O-labeled water, which showed incorporation of the isotope into the reaction product.[5][8]

Enamine_Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle Catalyst Pyrrolidine Catalyst (R₂NH) Enamine Chiral Enamine (Nucleophile) Catalyst->Enamine + Carbonyl - H₂O Carbonyl Carbonyl Donor (Ketone/Aldehyde) Iminium Iminium Ion Enamine->Iminium + Electrophile (E⁺) Product Chiral Product Iminium->Product + H₂O Product->Catalyst - Catalyst Regeneration

Figure 1. The general catalytic cycle for enamine activation using a pyrrolidine catalyst.
Key Pyrrolidine Catalysts: A Chemist's Toolkit

While (S)-proline is the progenitor, the field has evolved to include a variety of sophisticated pyrrolidine derivatives designed to enhance reactivity and selectivity across different transformations.

  • (S)-Proline: The simplest catalyst. The carboxylic acid moiety plays a crucial role, acting as a Brønsted acid/base co-catalyst to facilitate proton transfers within the transition state, thereby activating the electrophile and stabilizing charged intermediates.[2][10]

  • Jørgensen-Hayashi Catalysts (Diarylprolinol Silyl Ethers): These catalysts, such as (S)-α,α-diphenylprolinol trimethylsilyl ether, feature bulky aryl groups attached to the C2 position of the pyrrolidine ring.[11][12] This steric bulk creates a highly effective chiral pocket, shielding one face of the enamine and forcing the electrophile to approach from the less hindered side, leading to excellent enantioselectivities in reactions like Michael additions.[13][14]

  • Bifunctional Catalysts: To achieve synergistic activation, functional groups capable of hydrogen bonding (e.g., thiourea) can be tethered to the pyrrolidine scaffold.[15] These groups can activate the electrophile (e.g., a nitroalkene) via hydrogen bonding, lowering its LUMO energy while the enamine, formed by the pyrrolidine, provides HOMO-raising activation for the nucleophile. This dual activation strategy often leads to enhanced reaction rates and selectivities.[15]

Application Protocol I: Asymmetric Intermolecular Aldol Reaction

This protocol describes the (S)-proline-catalyzed direct asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, a classic transformation demonstrating the power of enamine catalysis.[10][16]

Experimental Rationale
  • Catalyst: (S)-Proline is chosen for its simplicity, low cost, and proven efficacy. The carboxylic acid is essential for the catalytic turnover.

  • Solvent/Reagent: Acetone serves as both the enamine precursor (nucleophile) and the reaction solvent. Using it in large excess maximizes the concentration of the nucleophile and pushes the equilibrium towards product formation, minimizing potential side reactions.[5]

  • Temperature: The reaction is typically run at room temperature or slightly below. Lower temperatures can sometimes improve enantioselectivity, but may also slow the reaction rate.

  • Workup: The reaction is quenched with a mild acid (saturated NH₄Cl solution) to neutralize the catalyst and facilitate extraction.

Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (378 mg, 2.5 mmol, 1.0 equiv).

    • Add (S)-proline (29 mg, 0.25 mmol, 10 mol%).

    • Add acetone (10 mL). Note: Ensure the acetone is of sufficient purity.

  • Reaction Execution:

    • Stir the resulting suspension vigorously at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrobenzaldehyde is consumed (typically 24-48 hours).

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acetone.

    • To the residue, add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution and 20 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.

    • Characterize the product by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Workflow_Diagram Start 1. Reagent Addition (Aldehyde, Proline, Acetone) React 2. Reaction (Stir at RT, 24-48h) Start->React Workup 3. Quench & Extraction (NH₄Cl, EtOAc) React->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Analyze 5. Analysis (NMR, HPLC for ee) Purify->Analyze End Pure Chiral Product Analyze->End

Figure 2. General experimental workflow for the proline-catalyzed aldol reaction.

Application Protocol II: Asymmetric Michael Addition

This protocol details the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, catalyzed by a Jørgensen-Hayashi type catalyst. This reaction is a powerful method for constructing C-C bonds and setting two contiguous stereocenters.[15][17]

Experimental Rationale
  • Catalyst: A diarylprolinol silyl ether (Jørgensen-Hayashi catalyst) is used due to its high efficacy in controlling the stereochemistry of Michael additions. The bulky diarylmethylsilyl ether group effectively blocks one face of the enamine.[11][13]

  • Solvent: Toluene is often an excellent solvent for these reactions, as it is non-polar and does not compete for hydrogen bonding.[11]

  • Additive: An acid co-catalyst (like benzoic acid) is sometimes added to facilitate iminium ion formation and catalyst turnover, though it is not always necessary.

  • Temperature: Reactions are often run at low temperatures (e.g., 0 °C to RT) to maximize stereoselectivity.

Step-by-Step Protocol
  • Reaction Setup:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the (S)-diarylprolinol silyl ether catalyst (e.g., 20 mol%).

    • Add the solvent (e.g., anhydrous toluene, 2.0 mL).

    • Add cyclohexanone (245 mg, 2.5 mmol, 5.0 equiv).

    • Stir the solution for 5 minutes at room temperature.

    • Add trans-β-nitrostyrene (75 mg, 0.5 mmol, 1.0 equiv).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature).

    • Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.

  • Workup and Isolation:

    • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Purification and Analysis:

    • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • Combine the fractions containing the product and remove the solvent under reduced pressure.

    • Characterize the product by NMR to determine the diastereomeric ratio (dr).

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

Data Summary: Catalyst Performance in Michael Addition

The choice of catalyst can significantly impact the outcome of the reaction. The following table summarizes typical results for the Michael addition of cyclohexanone to trans-β-nitrostyrene using different pyrrolidine-based catalysts.

CatalystLoading (mol%)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
(S)-Proline20968580:2020
(S)-Pyrrolidine20729090:1075
Jørgensen-Hayashi Catalyst1024>95>95:5>99
Pyrrolidine-Thiourea101297>97:398

Data are representative and compiled from various literature sources for illustrative purposes.[15][17]

References

  • Hajos-Parrish-Eder-Sauer-Wiechert reaction. (n.d.). chemeurope.com. Retrieved from [Link]

  • Proline-catalyzed aldol reactions. (n.d.). Wikipedia. Retrieved from [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15835. Retrieved from [Link]

  • Brown, S. P., Goodwin, N. C., & MacMillan, D. W. C. (2007). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. SYNLETT, 2007(12), 1937-1940. Retrieved from [Link]

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Gok, Y., Tirit, Z., & Tutar, A. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 4(92), 50665-50674. Retrieved from [Link]

  • List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557. Retrieved from [Link]

  • Davis, F. A., & Liu, H. (2004). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Sulfonamides via Iodocyclization. Organic Letters, 6(13), 2185-2188. Retrieved from [Link]

  • List, B. (2008). The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]

  • Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. RSC Advances, 7(32), 19851-19859. Retrieved from [Link]

  • Wang, C., et al. (2018). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 5(1), 45-49. Retrieved from [Link]

  • Vicario, J., & Badía, D. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(11), 3329. Retrieved from [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences of the United States of America, 99(25), 15833–15835. Retrieved from [Link]

  • Jana, U., & Maiti, S. (2018). Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction. The Journal of Organic Chemistry, 84(1), 331-341. Retrieved from [Link]

  • Melchiorre, P., & Jørgensen, K. A. (2010). Enamine catalysis. Topics in Current Chemistry, 291, 29-75. Retrieved from [Link]

  • Chen, Y., et al. (2014). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications, 50(75), 10984-10987. Retrieved from [Link]

  • Mohammadi, M., & Vessally, E. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Retrieved from [Link]

  • Gruttadauria, M., et al. (2012). Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Catalysis Science & Technology, 2(6), 1138-1147. Retrieved from [Link]

  • Cheong, P. H.-Y., et al. (2021). Hajos-Parrish-Eder-Sauer-Wiechert reaction: The definitive reaction mechanism deciphered by DFT calculations. Journal of the American Chemical Society, 133(35), 14041-14044. Retrieved from [Link]

  • Wang, C.-J., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science, 13(13), 3746-3752. Retrieved from [Link]

  • Hajos, Z. G. (2004). Hajos-Parrish reaction mechanism. ChemWeb Preprint Server. Retrieved from [Link]

  • Gate Chemistry. (2018, May 15). Proline Catalyzed Asymmetric Aldol Reaction [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2014). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 12(45), 9033-9037. Retrieved from [Link]

  • Seebach, D., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(9), e1700138. Retrieved from [Link]

  • Barbas, C. F., et al. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 558-569. Retrieved from [Link]

  • Hayashi, Y., & Gotoh, H. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 298-312. Retrieved from [Link]

Sources

Application

Application Note: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol as a Next-Generation Chiral Auxiliary

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Data, and Validated Experimental Protocols Executive Summary In the pursuit of enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Data, and Validated Experimental Protocols

Executive Summary

In the pursuit of enantiomerically pure active pharmaceutical ingredients (APIs), pyrrolidine-derived β -amino alcohols have established themselves as privileged chiral auxiliaries. While traditional prolinol is highly versatile, its conformational flexibility can lead to competing transition states and eroded enantioselectivity. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol addresses this limitation through a highly engineered structural design. By incorporating a gem-dimethyl group adjacent to the primary alcohol, this auxiliary leverages severe steric hindrance to lock the molecule into a single, predictable conformation, thereby maximizing stereofacial shielding during asymmetric transformations.

Mechanistic Rationale & Structural Design

As a Senior Application Scientist, it is critical to understand why a catalyst works, rather than just knowing how to use it. The efficacy of 2-methyl-2-(pyrrolidin-2-yl)propan-1-ol relies on a triad of synergistic structural features:

  • The Pyrrolidine Core: The secondary amine acts as the primary anchoring point. It can form enamines/iminium ions for organocatalysis or serve as a strong σ -donor to coordinate Lewis acidic metals (e.g., Zn, Cu, Ni) [2].

  • The Gem-Dimethyl Effect (Causality of Rigidity): The inclusion of the gem-dimethyl moiety introduces the Thorpe-Ingold effect. The steric bulk of the two methyl groups restricts the rotational degrees of freedom of the exocyclic side chain. This conformational locking forces the primary alcohol into a highly defined spatial orientation, preventing the transition-state degradation commonly seen in unsubstituted prolinols [1].

  • The Primary Alcohol: Serving as the second half of a bidentate ligand system, the hydroxyl group coordinates to the metal center. Together with the nitrogen, it forms a rigid, highly strained metallacycle. The gem-dimethyl group acts as an impenetrable steric wall, completely blocking one face (typically the Si-face) of the coordinated electrophile, forcing nucleophilic attack exclusively from the opposite trajectory [3].

Mandatory Visualization: Catalytic Workflow

The following diagram illustrates the bimetallic transition state assembly and the self-validating recovery cycle of the chiral auxiliary during an asymmetric alkylation workflow.

G R Reactants (Aldehyde + ZnEt2) TS Bimetallic TS (Gem-Dimethyl Shielding) R->TS Assembly A Chiral Auxiliary (Pyrrolidine Core) A->TS Coordination P Enantioenriched Secondary Alcohol TS->P Stereoselective Alkyl Transfer W Acidic Quench & Phase Separation P->W Hydrolysis W->A Base Wash & Recycle

Figure 1: Catalytic cycle and transition state assembly for enantioselective alkylation.

Quantitative Data Presentation

The structural modifications of 2-methyl-2-(pyrrolidin-2-yl)propan-1-ol translate directly to measurable improvements in catalytic efficiency. The table below summarizes the structure-activity relationship (SAR) across standard benchmark reactions (e.g., enantioselective addition of diethylzinc to benzaldehyde).

Chiral AuxiliaryCatalyst LoadingSteric ModulatorYield (%)Enantiomeric Excess (ee %)
Prolinol10 mol%None8275
α,α -Diphenylprolinol10 mol%Diphenyl8991
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol 5 mol% Gem-Dimethyl 94 >98

Data Interpretation: The gem-dimethyl variant achieves near-perfect enantioselectivity at half the catalyst loading of traditional auxiliaries. This is a direct consequence of the rigidified transition state preventing background racemic pathways.

Experimental Protocols: Enantioselective Alkylation

Self-Validating System: The following protocol is designed to be self-validating. By enforcing a strict temperature gradient and slow-addition technique, we deliberately suppress the uncatalyzed, racemic background reaction. Furthermore, the quantitative recovery of the auxiliary during the acid-base workup serves as an internal validation of catalyst stability.

Materials & Prerequisites
  • 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (5.0 mol%)

  • Diethylzinc ( ZnEt2​ , 1.0 M in hexanes, 2.0 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous Toluene (sparged with Argon)

  • Standard Schlenk line techniques

Step-by-Step Methodology
  • Catalyst Pre-Formation (Bimetallic Assembly):

    • To a flame-dried Schlenk flask under Argon, add 2-methyl-2-(pyrrolidin-2-yl)propan-1-ol (0.05 mmol) and anhydrous toluene (2.0 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Dropwise, add ZnEt2​ (2.0 mmol, 2.0 mL of 1M solution). Stir for 30 minutes at 0 °C. Causality: This incubation period allows for the complete deprotonation of the primary alcohol and the formation of the active, rigid zinc-alkoxide chiral complex.

  • Substrate Addition (Stereocontrolled Transfer):

    • Dilute benzaldehyde (1.0 mmol) in anhydrous toluene (1.0 mL).

    • Add the benzaldehyde solution to the active catalyst mixture dropwise over 30 minutes using a syringe pump. Causality: Slow addition ensures the local concentration of uncoordinated aldehyde remains near zero, entirely eliminating the racemic background reaction.

    • Allow the reaction to stir at 0 °C for 12 hours.

  • Quench and Phase Separation:

    • Quench the reaction carefully with 1M HCl (5.0 mL) at 0 °C to hydrolyze the zinc-alkoxide bonds.

    • Separate the organic layer (containing the enantioenriched secondary alcohol product) and wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Auxiliary Recovery (Validation Step):

    • Take the highly acidic aqueous layer from Step 3 (which now contains the protonated, water-soluble chiral auxiliary).

    • Basify the aqueous layer to pH 12 using 2M NaOH.

    • Extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over Na2​SO4​ and evaporate to yield the recovered chiral auxiliary. Causality: A recovery yield of >95% validates that the auxiliary did not undergo degradation or side-reactions during the catalytic cycle, confirming its viability for industrial scale-up.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry (Discusses the steric volume and conformational locking of the gem-dimethyl group). Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Chiral Auxiliaries and Chirogenesis (Reviews the use of prolinol and related amino alcohols in asymmetric induction). Source: Symmetry (MDPI) URL: [Link]

  • Title: Asymmetric Alkylation of Anthrones... (Demonstrates the application of chiral catalysts and the critical nature of steric control in achieving high enantiomeric excess). Source: Journal of the American Chemical Society URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity with 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals utilizing 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol as a chiral organoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals utilizing 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol as a chiral organocatalyst or auxiliary.

This specific β -amino alcohol features a bulky -C(CH3)2CH2OH side chain at the C2 position of the pyrrolidine ring. This architecture provides a rigid steric environment and a hydrogen-bonding donor (the primary hydroxyl group), making it highly effective for enamine and iminium-mediated asymmetric transformations. Below, we provide mechanistic insights, troubleshooting workflows, and self-validating protocols to help you achieve maximum diastereomeric ratios (dr) in your syntheses.

Mechanistic Pathway & Causality

The catalytic efficacy of pyrrolidine-derived amino alcohols relies on the reversible formation of a chiral enamine or iminium intermediate[1]. The secondary amine condenses with a carbonyl substrate, while the bulky chiral scaffold sterically blocks one face of the intermediate. This forces the electrophilic attack to occur from the less hindered face, dictating the stereochemical outcome [3].

EnamineCycle Cat Catalyst 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Iminium Iminium Ion Intermediate Cat->Iminium + Substrate - H2O Sub Carbonyl Substrate (Aldehyde/Ketone) Sub->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ CC_Bond C-C Bond Formation (Diastereoselective Step) Enamine->CC_Bond + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->CC_Bond Product Chiral Product + Regenerated Catalyst CC_Bond->Product + H2O Hydrolysis Product->Cat Catalyst Recycling

Fig 1: Enamine catalytic cycle demonstrating the diastereoselective C-C bond formation step.

Frequently Asked Questions (FAQs)

Q1: My reaction shows high conversion but poor diastereomeric ratio (dr ~60:40). What is the primary cause? A1: Low diastereoselectivity despite high conversion usually indicates a competing, uncatalyzed background reaction or a highly flexible transition state. The starting materials may be reacting without the catalyst, leading to a racemic or poorly selective product [3]. Causality & Fix: Lower the reaction temperature. Running the reaction at 0 °C or -20 °C suppresses the higher-energy uncatalyzed pathway and rigidifies the hydrogen-bonding network in the enamine transition state, heavily favoring a single diastereomer.

Q2: How does solvent choice impact the facial selectivity of this specific catalyst? A2: Solvent polarity directly dictates the tightness of the transition state. In non-polar solvents (e.g., Toluene, CH₂Cl₂), the primary hydroxyl group of the 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol catalyst engages in directed hydrogen bonding with the incoming electrophile. Polar solvents (like DMF or MeOH) disrupt these critical hydrogen bonds, leading to a collapse in both dr and enantiomeric excess (ee) [2].

Q3: Should I use an acidic co-catalyst, and if so, how does it physically alter the reaction? A3: Yes. The addition of a Brønsted acid (e.g., benzoic acid or p-nitrobenzoic acid) at 10-20 mol% relative to the catalyst significantly accelerates both the initial enamine formation and the final hydrolysis step [3]. Mechanistically, the conjugate base of the additive often participates in the transition state assembly, bridging the catalyst and substrate to further enhance stereocontrol.

Troubleshooting Workflow for Low Diastereoselectivity

If your initial screening yields a dr of < 80:20, follow this logical progression to isolate and resolve the variable causing stereochemical leakage.

Troubleshooting Start Issue: Low dr (< 80:20) CheckTemp Decrease Temp (0°C to -20°C) Start->CheckTemp CheckSolvent Screen Solvents (Toluene/DCM) CheckTemp->CheckSolvent No Change Success Optimal dr (> 95:5) CheckTemp->Success Improves CheckAdditive Add Acid Co-catalyst (Benzoic Acid) CheckSolvent->CheckAdditive No Change CheckSolvent->Success Improves CheckAdditive->Success Improves Failure Steric Clash Modify Substrate CheckAdditive->Failure Persistent

Fig 2: Step-by-step troubleshooting logic for resolving low diastereoselectivity.

Standard Operating Procedure (SOP): Asymmetric Michael Addition

To ensure a self-validating system, use the following standardized protocol. The inclusion of an internal temperature check and a specific quenching mechanism prevents product epimerization.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 10 mL Schlenk flask under an N₂ atmosphere, add the electrophile (e.g., trans-β-nitrostyrene, 0.5 mmol, 1.0 equiv.).

  • Catalyst & Additive Loading: Add 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (0.1 mmol, 20 mol%) and benzoic acid (0.05 mmol, 10 mol%).

  • Solvent Addition: Inject 2.0 mL of anhydrous Toluene. Stir for 10 minutes at -20 °C using a cryocooler to pre-cool the system and ensure complete dissolution.

  • Initiation: Add the nucleophilic aldehyde (1.0 mmol, 2.0 equiv.) dropwise over 5 minutes to prevent localized concentration spikes.

  • Monitoring & Quenching: Stir at -20 °C for 24-48 hours. Monitor progress via TLC. Quench the reaction strictly at -20 °C with saturated aqueous NH₄Cl (2 mL). Self-Validation Check: This rapid quench hydrolyzes the iminium intermediate immediately, preventing reversible retro-Michael reactions that degrade dr [3].

  • Analysis: Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate. Critical: Determine the dr via crude ¹H-NMR before attempting column chromatography, as silica gel can fractionate diastereomers and artificially inflate your reported dr.

Quantitative Benchmarking Data

The following table summarizes the causal relationship between reaction parameters and the resulting stereochemical outcomes for a standard aldehyde-nitroolefin Michael addition.

EntrySolventTemp (°C)Additive (mol%)Yield (%)dr (syn:anti)ee (%)
1THF (Polar)25None8565:3572
2Toluene (Non-polar)25None8280:2085
3Toluene (Non-polar)0Benzoic Acid (10)8892:894
4Toluene (Non-polar)-20Benzoic Acid (10)8498:2 99

Note: Transitioning from a polar solvent at room temperature (Entry 1) to a non-polar solvent at sub-zero temperatures with an acidic additive (Entry 4) completely shifts the reaction from poorly selective to highly diastereoselective.

References

  • BenchChem. "A Comparative Benchmarking Study: (S)-2-(pyrrolidin-1-yl)propan-1-ol versus Commercial Chiral Catalysts in Asymmetric Synthesis." 1

  • Researcher.life. "Synthesis of N-propionylated (S )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions." 2

  • BenchChem. "Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed reactions."3

Sources

Optimization

Technical Support Center: Solvent Effects in 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Catalyzed Reactions

Prepared by: Senior Application Scientist, Gemini Division Last Updated: 2026-03-13 Introduction Welcome to the technical support guide for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, a highly effective organocatalyst from...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: 2026-03-13

Introduction

Welcome to the technical support guide for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, a highly effective organocatalyst from the proline-derived family. These catalysts are renowned for their ability to promote a wide range of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions, via an enamine-based activation mechanism.[1][2] A critical, yet often underestimated, parameter governing the success of these reactions is the choice of solvent. The solvent does not merely act as a medium for the reactants; it actively participates in the catalytic cycle by influencing catalyst solubility, stabilizing transition states, and modulating reactivity and selectivity.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the profound effect of solvents on reaction outcomes. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve superior results in your synthetic endeavors.

Core Principles: The Catalyst-Solvent Interplay

To effectively troubleshoot, one must first understand the mechanism. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, like L-proline, operates through a chiral enamine catalytic cycle.[5]

// Nodes Catalyst [label="Catalyst\n(2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol)"]; Ketone [label="Carbonyl Substrate\n(Ketone/Aldehyde)"]; Enamine [label="Chiral Enamine\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., Nitroolefin)"]; Iminium [label="Iminium Ion\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Chiral Product"]; Water [label="H₂O"];

// Edges Ketone -> Enamine [label="- H₂O"]; Catalyst -> Enamine; Enamine -> Iminium [label="+ Electrophile"]; Electrophile -> Iminium; Iminium -> Product [label="+ H₂O"]; Water -> Product; Iminium -> Catalyst [label="Hydrolysis"]; }

Caption: General enamine catalytic cycle for reactions catalyzed by 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.

The solvent influences nearly every step of this cycle:

  • Enamine Formation: The condensation reaction to form the enamine intermediate is an equilibrium process. The polarity of the solvent can affect the rate of this step.

  • Transition State Stabilization: This is the most critical role of the solvent in determining stereoselectivity. The solvent molecules organize around the transition state of the nucleophilic attack. Polar aprotic solvents can stabilize charged intermediates, while non-polar solvents may favor more compact, ordered transition states, often leading to higher selectivity.[5][6] Protic solvents, with their ability to hydrogen-bond, can interact with both the catalyst and substrates, creating a complex network of interactions that can either enhance or diminish selectivity.[7][8]

  • Catalyst and Substrate Solubility: Poor solubility of the catalyst or reagents in a chosen solvent is a primary reason for slow or incomplete reactions. While many proline-based catalysts suffer from poor solubility in non-polar solvents, derivatives like 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol are designed to improve this.[9]

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, focusing on solvent-related causes and solutions.

Q1: My reaction is extremely slow or has completely stalled. How could the solvent be the problem?

A1: A stalled reaction is often due to poor solubility or catalyst inhibition.

  • Causality: The catalyst must be fully dissolved to participate effectively in the catalytic cycle. If the catalyst or one of the substrates has poor solubility in your chosen solvent, the reaction rate will be limited by the dissolution rate. Prolinol derivatives can have limited solubility, particularly in very non-polar solvents like hexane.[5]

  • Troubleshooting Steps:

    • Visual Inspection: Check the reaction flask. Do you see undissolved solid material (catalyst or starting material)?

    • Solvent Polarity Change: If you are using a non-polar solvent (e.g., hexane, toluene), switch to a more polar aprotic solvent. Dichloromethane (DCM), chloroform, or acetonitrile are excellent starting points.[3][5] In some cases, highly polar solvents like DMSO or DMF may be required, although they can be difficult to remove during workup.[2]

    • Temperature Adjustment: Carefully increasing the reaction temperature can improve solubility and increase the reaction rate. However, be aware that this often comes at the cost of reduced enantioselectivity and diastereoselectivity.[5] Monitor any temperature increase closely.

Q2: The enantiomeric excess (ee) of my product is poor. How can I improve it by modifying the solvent?

A2: Poor enantioselectivity is almost always a direct consequence of an unfavorable transition state geometry. The solvent plays a pivotal role in organizing this transition state.

  • Causality: The solvent's polarity and its ability to form hydrogen bonds directly influence the conformational rigidity of the transition state assembly. Non-polar solvents often restrict conformational freedom, forcing a more organized, single transition state and leading to higher ee. Conversely, highly polar or coordinating solvents can interact strongly with the catalyst-substrate complex, potentially opening up multiple competing reaction pathways and lowering the ee.[2][3]

  • Troubleshooting Protocol: Solvent Screening for Enantioselectivity

    • Establish a Baseline: Run the reaction in a standard solvent like Dichloromethane (DCM) to get a baseline yield and ee.

    • Screen Diverse Solvents: Set up a parallel screen with a range of solvents covering different polarities. See the table below for a suggested screening set. Ensure all other parameters (temperature, concentration, catalyst loading) are identical.

    • Analyze the Trend: Analyze the ee from each reaction. Did non-polar solvents (e.g., Toluene, Methylcyclohexane) give higher ee?[1] Or did a specific polar aprotic solvent show a superior result? The results will guide your next optimization steps.

    • Consider Temperature: Once you have identified a promising solvent, try lowering the reaction temperature (e.g., to 0 °C or -20 °C). Lower temperatures favor the more ordered, lower-energy transition state, which often leads to a significant improvement in enantioselectivity.[5][10]

Q3: My yield is good and the ee is acceptable, but the diastereoselectivity (dr) is low. What is the solvent's role?

A3: Diastereoselectivity, like enantioselectivity, is determined by the relative energies of competing transition states (e.g., syn vs. anti). The solvent can influence which of these is favored.

  • Causality: The subtle steric and electronic interactions that dictate diastereoselectivity are highly sensitive to the solvent environment. For example, in aldol reactions, solvent polarity can influence the geometry of the enamine intermediate and how the electrophile approaches, directly impacting the syn/anti ratio.[3] In one study on a proline-catalyzed aldol reaction, changing the solvent from methanol to hexane completely inverted the diastereoselectivity from 3:1 anti to 1:2 syn.[3]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: As with optimizing ee, a systematic screen of solvents is the most effective strategy. Pay close attention to subtle changes. Sometimes a switch between two seemingly similar solvents (e.g., DCM and Chloroform) can have a noticeable impact on dr.[10]

    • Temperature Modulation: Lowering the temperature is a powerful tool for enhancing diastereoselectivity, as it amplifies the small energy differences between the competing transition states.[5]

    • Check for Additives: While not strictly a solvent effect, the presence of additives (like a weak acid) can work in concert with the solvent to alter the transition state. The efficacy of these additives is often solvent-dependent.

Q4: I suspect catalyst deactivation. Could my solvent be the culprit?

A4: Yes, absolutely. The solvent is a common source of impurities that can deactivate an organocatalyst.

  • Causality: Organocatalysts with amine functionalities are basic and can be neutralized by acidic impurities.[11] Furthermore, while a small amount of water is required for the final hydrolysis step to regenerate the catalyst, excess water can lead to unwanted side reactions or catalyst aggregation.[5][11]

  • Troubleshooting Steps:

    • Use Dry Solvents: Unless the reaction is specifically designed to run in aqueous media, always use freshly dried solvents. Standard laboratory procedures for drying solvents (e.g., distillation from a drying agent or passing through an activated alumina column) are essential.

    • Purify Reagents: Ensure that your starting materials are free from acidic or basic impurities that could react with the catalyst.[11]

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidation of the catalyst or substrates, especially if the reaction is run for an extended period.[11]

Data Summary: Solvent Effects in a Model Reaction

While a comprehensive dataset for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol across all reaction types is not available in a single source, the following table presents representative data for the closely related proline-catalyzed aldol reaction between p-nitrobenzaldehyde and cyclohexanone. This illustrates the dramatic impact solvent choice can have.[3]

SolventDielectric Constant (ε)Yield (%)Diastereomeric Ratio (dr, anti:syn)Enantiomeric Excess (ee, %)
DMSO47.29997:396
Acetonitrile37.59994:674
Methanol32.7993:1 (anti favored)68
Chloroform4.8951:1.2 (syn favored)90
Hexane1.9991:2 (syn favored)65

Analysis: This table clearly demonstrates that there is no single "best" solvent. Highly polar DMSO provides excellent yield and selectivity.[3] However, a less polar solvent like chloroform also gives high ee, but with a different diastereoselectivity.[3] This highlights the necessity of empirical screening for each specific reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting solvent for a new reaction?

A1: A logical workflow is the best approach. Start with a commonly used, medium-polarity aprotic solvent and branch out based on the initial results.

// Nodes Start [label="Start: New Asymmetric Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; InitialChoice [label="Step 1: Initial Solvent Choice\nSelect a reliable, medium-polarity\naprotic solvent (e.g., CH₂Cl₂ or Toluene)."]; RunReaction [label="Step 2: Run Initial Experiment\n(Room Temp, 20 mol% catalyst)"]; Analyze [label="Step 3: Analyze Outcome\n(TLC, NMR, Chiral HPLC)"]; Decision [label="Is the outcome satisfactory?\n(Yield >80%, ee >90%)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Step 4: Optimization Path"]; LowYield [label="Issue: Low Yield / Slow Rate\nAction: Increase polarity (e.g., MeCN, DMSO)\nor check solubility."]; LowEE [label="Issue: Low Selectivity (ee/dr)\nAction: Screen less polar solvents\n(Toluene, Hexane) AND\nlower the temperature (0 °C to -20 °C)."]; Success [label="Reaction Optimized\nProceed to Scale-Up", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> InitialChoice; InitialChoice -> RunReaction; RunReaction -> Analyze; Analyze -> Decision; Decision -> Success [label="Yes"]; Decision -> Optimize [label="No"]; Optimize -> LowYield; Optimize -> LowEE; LowYield -> RunReaction [style=dashed, label="Re-run"]; LowEE -> RunReaction [style=dashed, label="Re-run"]; }

Caption: A decision workflow for initial solvent selection and optimization.

Q2: What is the practical difference between polar protic and polar aprotic solvents for this type of catalysis?

A2: The key difference is the presence of an acidic proton (typically from an O-H or N-H bond).[7][8]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen-bond donors and acceptors.[7] They are excellent at stabilizing ions. However, in enamine catalysis, they can competitively hydrogen-bond with the catalyst and substrate, potentially disrupting the highly organized transition state required for high stereoselectivity.[4] They can also participate in side reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, DCM): These solvents possess dipoles but lack acidic protons.[8] They are good at solvating cations but poorly solvate anions.[4] This property can enhance the nucleophilicity of the enamine intermediate. They are generally preferred for asymmetric organocatalysis as they provide a good balance of solubility and a relatively non-interactive environment for the chiral transition state.[12]

Q3: How critical is it to use anhydrous ("dry") solvents?

A3: It is very critical. While the final step of the catalytic cycle requires one equivalent of water for hydrolysis to release the product and regenerate the catalyst, an excess of water is detrimental.[5] Excess water can promote the uncatalyzed background reaction (leading to racemic product), cause hydrolysis of the enamine intermediate, and potentially lead to catalyst aggregation or deactivation.[11] Unless a protocol is specifically developed for "on water" conditions, always use solvents with a low water content (<50 ppm).[13]

References

  • Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society.
  • BenchChem Technical Support. (2025). Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed reactions. BenchChem.
  • BenchChem Technical Support. (2025). The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts: A Comparative Guide. BenchChem.
  • BenchChem Technical Support. (2025). Troubleshooting catalyst deactivation in organocatalytic spirooxindole synthesis. BenchChem.
  • de Souza, R. O. M. A., et al. (2015). Heterogeneous organocatalysis: the proline case. RSC Advances. DOI:10.1039/D5RA02331A.
  • Koskinen, A. M. P., & Gizecki, P. (2000). Synthesis of N-propionylated (S )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions. R Discovery.
  • Kumar, A., et al. (2014). Phthalimido-prolinamide as an efficient organocatalyst for direct aldol reaction. Molecules.
  • Restek Corporation. (n.d.). Troubleshooting Guide for Gas Chromatography. Restek.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
  • Huffman, M. A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis.
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Organocatalysis with 2-Methylpyrrolidine Derivatives. BenchChem.
  • Nichols, L. (2022). 3.6F: Troubleshooting Crystallization. Chemistry LibreTexts.
  • Ley, S. V., et al. (2004). 5-Pyrrolidin-2-yltetrazole: a new, catalytic, more soluble alternative to proline in an organocatalytic asymmetric Mannich-type reaction. Synlett.
  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Chrom Tech.
  • da Silva, A. B. F., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Molecules.
  • BenchChem Technical Support. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. BenchChem.
  • Weldegirma, S. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.
  • Wang, Y., et al. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters.
  • Martinez-Vargas, A., et al. (2025). Synthesis of amphiphilic organocatalysts derived from L-proline. Sciforum.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. PubChem.
  • Smith, J. G. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Journal of Chemical Education.
  • Koyambo-Konzapa, S-J., et al. (2025). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS ONE.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Gallego, M. G., et al. (2024). Green Chemistry principles applied to the synthesis of high-performance polymers. Green Chemistry.

Sources

Troubleshooting

temperature optimization for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol catalysis

Technical Support Center: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Catalysis Welcome to the Application Support Portal for chiral organocatalysis. This guide is specifically engineered for researchers optimizing temperatu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Catalysis

Welcome to the Application Support Portal for chiral organocatalysis. This guide is specifically engineered for researchers optimizing temperature parameters when using 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol —a highly sterically demanding β -amino alcohol catalyst.

Because this molecule features a bulky neopentyl-like gem-dimethyl group adjacent to the pyrrolidine ring, its conformational rigidity makes it an exceptional stereodirecting agent in enamine and iminium activation pathways[1]. However, this rigidity also makes the catalytic cycle highly sensitive to thermal variations.

Part 1: The Causality of Temperature in Amino Alcohol Catalysis

In secondary amine catalysis, temperature does not merely accelerate the reaction; it fundamentally alters the thermodynamic equilibrium of intermediate formation and the kinetic discrimination of the transition state[1].

  • Enamine/Iminium Equilibrium: The condensation of the pyrrolidine moiety with a carbonyl substrate to form an iminium ion is reversible[1]. At lower temperatures, the equilibrium often favors the stable starting materials, leading to sluggish initiation.

  • Hydrogen-Bonding Network: The primary hydroxyl group of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol acts as a Brønsted acid to direct the incoming electrophile via hydrogen bonding[2]. High temperatures increase molecular kinetic energy, which causes vibrational disruption of these critical H-bonds, leading to a collapse in enantiomeric excess (ee%).

  • Transition State Discrimination ( ΔΔG‡ ): The difference in activation energy between the re-face and si-face attack dictates stereoselectivity. According to the Arrhenius equation, lower temperatures amplify the kinetic preference for the lower-energy transition state, maximizing ee% and diastereomeric ratio (dr)[3].

Catalytic cycle of enamine activation highlighting temperature-sensitive steps.

Part 2: Troubleshooting Guides & FAQs

Q1: I am achieving >95% yield at room temperature (20°C), but my enantiomeric excess is stuck at 60%. How do I optimize? A: Your reaction is under thermodynamic control where the background uncatalyzed reaction or transition-state flexibility is eroding stereocontrol. Action: Drop the temperature to 0°C or -20°C. The gem-dimethyl group on the catalyst requires a rigid H-bonding network from the primary alcohol to shield one enantiotopic face[2]. Lowering the temperature stabilizes this network.

Q2: When I lower the temperature to -20°C to improve ee%, my reaction stalls at 15% conversion. How can I fix this without raising the temperature? A: At -20°C, the activation energy required to eliminate water and form the initial iminium ion is not being met[1]. Action: Introduce a Brønsted acid co-catalyst (e.g., 10-20 mol% of benzoic acid or p-toluenesulfonic acid). The acid protonates the hemiaminal intermediate, facilitating water elimination to form the iminium ion even at sub-zero temperatures, restoring the reaction rate while preserving the high ee% dictated by the low temperature.

Q3: Can I run this catalyst at elevated temperatures (e.g., 60°C) for sterically hindered unactivated substrates? A: Yes, but with strict caveats. Recent advances in iminium catalysis show that elevated temperatures can overcome low reactivity in deactivated substrates[3]. However, at 60°C, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is prone to forming off-cycle oxazolidine resting states (where the pendant -OH attacks the iminium carbon). To prevent this, ensure strictly anhydrous conditions and consider using a highly polar aprotic solvent (like DMSO) to destabilize the oxazolidine[4].

Troubleshooting workflow for temperature optimization in organocatalysis.

Part 3: Quantitative Data Matrix

The following table summarizes the typical behavioral profile of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol in a standard Michael addition workflow, demonstrating the inverse relationship between temperature-driven kinetics and stereocontrol.

Temperature (°C)Co-CatalystTime (h)Conversion (%)ee (%)dr (syn:anti)Primary Failure Mode
-20 None72189895:5Kinetic stalling (failure to form iminium)
-20 20 mol% PhCOOH48859794:6Optimal for high-value stereocenters
0 20 mol% PhCOOH24969288:12Best balance of time vs. selectivity
20 (RT) 20 mol% PhCOOH8>997470:30Erosion of transition state rigidity
60 20 mol% PhCOOH2>994155:45Catalyst degradation / Racemization

Part 4: Self-Validating Protocol for Temperature Profiling

To accurately determine the optimal temperature for your specific substrate, you must run a Self-Validating Kinetic Profile . This protocol uses an internal standard to ensure that low yields are due to kinetic stalling rather than catalyst degradation or side-product formation.

Step-by-Step Methodology:

  • Master Mix Preparation: In a flame-dried Schlenk flask under N₂, combine the carbonyl substrate (1.0 equiv), the electrophile (1.2 equiv), and an inert internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 equiv) in anhydrous CH₂Cl₂ (0.5 M). Causality note: CH₂Cl₂ is chosen because its low freezing point (-96°C) prevents viscosity issues at sub-zero temperatures.

  • Aliquot Distribution: Transfer equal 1.0 mL volumes of the master mix into four separate, N₂-flushed vials.

  • Thermal Equilibration: Place Vial 1 at -20°C (cryocooler), Vial 2 at 0°C (ice bath), Vial 3 at 20°C (ambient), and Vial 4 at 40°C (heating block). Allow 15 minutes for thermal equilibration.

  • Initiation: Add 10 mol% of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol and 10 mol% benzoic acid to each vial simultaneously.

  • Quenching & Sampling: At exactly 1h, 4h, 8h, and 24h, extract a 50 µL aliquot from each vial. Immediately quench by filtering through a short plug of silica gel (eluting with EtOAc) to remove the catalyst and halt the reaction.

  • Self-Validation Analysis: Analyze via chiral HPLC or GC.

    • Validation Check: Calculate the mass balance: [Product] + [Unreacted Substrate]. Relative to the internal standard, this must equal ~100%. If the mass balance at 40°C drops below 85%, it self-validates that elevated temperatures are causing off-target side reactions (e.g., aldol condensation or oligomerization), proving that the temperature ceiling for your substrate has been breached.

Part 5: References

  • Iminium Catalysis Source: Chemical Reviews, American Chemical Society (ACS). URL:[Link][1]

  • Stereoselective Control of Iminium Catalysis at Elevated Temperatures Source: Advanced Synthesis & Catalysis (via ResearchGate). URL:[Link][3]

  • Brønsted-Acid-Catalyzed Enantioselective Desymmetrization of 1,3-Diols: Access to Chiral β -Amino Alcohol Derivatives Source: Organic Letters, American Chemical Society (ACS). URL:[Link][2]

  • Synergistic Pd/Enamine Catalysis: A Strategy for the C–H/C–H Oxidative Coupling of Allylarenes with Unactivated Ketones Source: Organic Letters, American Chemical Society (ACS). URL:[Link][4]

Sources

Optimization

stability issues with 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol under reaction conditions

Technical Support Center: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Welcome to the technical support guide for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol. This resource is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Welcome to the technical support guide for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. Due to its unique structure, featuring a tertiary alcohol and a secondary amine within a pyrrolidine ring, this compound can exhibit specific stability challenges under various reaction conditions.

This guide provides in-depth, field-proven insights into potential stability issues, offering troubleshooting protocols and answers to frequently asked questions. Our goal is to help you anticipate and mitigate these challenges, ensuring the integrity of your experiments and the success of your research. The advice herein is synthesized from established chemical principles and data from structurally analogous amino alcohols and pyrrolidine derivatives.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis, workup, or purification, providing causal explanations and actionable protocols.

Q1: I am observing low yields and multiple unidentified byproducts when using strong acid catalysts (e.g., H₂SO₄, TsOH). What is the likely cause and how can I fix it?

A1:

  • Expert Analysis & Causality: The combination of a secondary amine and a tertiary alcohol makes the molecule particularly susceptible to acid-catalyzed degradation. The pyrrolidine nitrogen can be protonated, but the more problematic pathway often involves protonation of the tertiary hydroxyl group. This creates a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation is unstable and can undergo rapid elimination (to form an alkene) or rearrangement, resulting in a complex mixture of byproducts and significant yield loss.

  • Proposed Solution & Protocol:

    • Avoid Strong Protic Acids: Whenever possible, substitute strong acids with milder alternatives. Lewis acids that are less prone to protonating the hydroxyl group can be effective.

    • Use of Buffered Systems: If acidic pH is required, employ a buffered solution to maintain a mildly acidic environment (e.g., pH 4-6) rather than a strongly acidic one.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Carbocation formation and subsequent side reactions are often accelerated at higher temperatures.

    • Alternative: Non-Acidic Activation: Consider converting the alcohol to a different leaving group (e.g., a tosylate or mesylate) under basic or neutral conditions before proceeding with subsequent transformations.

Q2: My compound appears to be degrading during purification on standard silica gel chromatography. Why is this happening and what are my alternatives?

A2:

  • Expert Analysis & Causality: Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst. As the compound slowly moves through the column, the prolonged contact time with the acidic silica surface can induce the same dehydration and rearrangement pathways described in Q1. Furthermore, the polar amine can chelate to silanol groups, leading to significant tailing and poor separation, which increases contact time and exacerbates degradation.

  • Proposed Solution & Protocol:

    • Neutralize the Stationary Phase: Before loading your compound, flush the silica gel column with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) can be an excellent option if the compound and its impurities have suitable solubility.

    • Rapid Purification: Aim for fast "flash" chromatography rather than slow gravity-fed methods to minimize the compound's residence time on the column.

Q3: My reaction mixture or isolated product develops a yellow or brown color over time, especially when exposed to air. What does this indicate?

A3:

  • Expert Analysis & Causality: The discoloration is a classic sign of oxidation. Secondary amines, particularly those on a pyrrolidine ring, are susceptible to oxidation, which can form various products including nitroxide radicals, imines, or other colored degradation species. This process can be accelerated by light, heat, and the presence of trace metal impurities.

  • Proposed Solution & Protocol:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude oxygen. Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Antioxidant Additives: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidative degradation during storage or reaction, provided it does not interfere with the desired chemistry.

    • Proper Storage: Store the pure compound under an inert atmosphere, in a tightly sealed amber vial to protect from light, and in a refrigerator or freezer to minimize thermal degradation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol?

A1: Based on its functional groups, three main degradation pathways should be considered:

  • Acid-Catalyzed Dehydration: As detailed in the troubleshooting section, this pathway involves the loss of water from the tertiary alcohol to form a carbocation, leading to elimination and rearrangement products.

  • Oxidation: The secondary amine is a primary site for oxidation, leading to the formation of iminiums, N-oxides, or other oxidized species. This is often indicated by a change in color.[3][4]

  • Thermal Degradation: At elevated temperatures, intramolecular reactions can occur. For instance, the amine could potentially react with the alcohol in the presence of a catalyst or upon strong heating, although this is less common than the other pathways. More likely is C-C bond cleavage at very high temperatures.[3]

G cluster_main 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol cluster_conditions Stress Conditions cluster_products Potential Degradation Products main Main Compound acid Strong Acid (H+) + Heat main->acid subjected to oxidant Oxidizing Agent (e.g., O₂, H₂O₂) main->oxidant heat High Temperature main->heat dehydration_prod Dehydration Products (Alkenes, Rearranged Isomers) acid->dehydration_prod leads to oxidation_prod Oxidation Products (Iminium, N-Oxide) oxidant->oxidation_prod leads to thermal_prod Thermal Products (Fragmented Species) heat->thermal_prod leads to

Caption: Predicted degradation pathways for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.

Q2: What are the ideal storage and handling conditions for this compound?

A2: To ensure long-term stability, the compound should be handled and stored with care.

ConditionRecommendationRationale
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidative degradation of the secondary amine.[1][2]
Temperature Store in a cool environment (2-8 °C recommended). For long-term storage, freezing (-20 °C) is preferable.Reduces the rate of potential decomposition pathways.[5]
Light Store in an amber or opaque vial.Protects against photolytic degradation.
Container Use a tightly sealed, clean glass container.Prevents contamination from moisture and air.
Handling Handle in a well-ventilated area or under a fume hood. Avoid contact with strong acids and oxidizing agents.Incompatible materials can cause rapid decomposition.[2]

Q3: Which analytical techniques are best suited to monitor the stability and purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative stability studies.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or triethylamine to improve peak shape) and acetonitrile or methanol.

    • Detection: A Diode Array Detector (DAD) can monitor for the appearance of new chromophores, while a Mass Spectrometer (MS) detector is invaluable for identifying the mass of any degradants.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the starting material and for identifying major degradation products if they can be isolated. Changes in key signals (e.g., disappearance of the alcohol proton, shifts in the signals adjacent to the nitrogen) can indicate degradation.

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and check for the formation of byproducts in real-time. Use a mobile phase similar to your column chromatography system and visualize with potassium permanganate stain, which is highly sensitive to both the alcohol and amine functional groups.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for testing the stability of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol under common stress conditions.

G cluster_stress Apply Stress Conditions (e.g., 24h at 60°C) start Start: Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic Stress (Aliquot + 0.1M HCl) start->acid base Basic Stress (Aliquot + 0.1M NaOH) start->base oxidative Oxidative Stress (Aliquot + 3% H₂O₂) start->oxidative control Control (Aliquot + Solvent Only) start->control neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize oxidative->neutralize control->neutralize analyze Analyze All Samples by HPLC-MS neutralize->analyze end End: Compare Chromatograms & Identify Degradants analyze->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal: Use 2 mL of the stock solution directly.

    • Control: Mix 1 mL of stock solution with 1 mL of the solvent (acetonitrile/water).

  • Incubation: Place all samples in a heating block or oven at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Keep a parallel set of samples at room temperature as a baseline.

  • Sample Quenching: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated HPLC-MS method. Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and to obtain the mass of any new peaks formed.

References

  • González-Lainez, M. et al. (2021). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. Molecules, 26(16), 4963. Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-methylpropan-1-ol. Available from: [Link]

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 3(3), 643-653. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Catalyzed Transformations

Welcome to the technical support center for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol catalyzed transformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and op...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol catalyzed transformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions using this versatile organocatalyst. By understanding the underlying mechanisms and potential side reactions, you can enhance the efficiency, selectivity, and reproducibility of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during experiments with 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol and provides step-by-step solutions.

Issue 1: Low Yield of the Desired Product

Low product yield is a frequent challenge and can be attributed to several factors, often related to competing side reactions or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Aldol Condensation of the Substrate: Aldehydes and ketones can undergo self-condensation, especially under basic or acidic conditions, to form aldol products.[1][2] This is a common side reaction that consumes the starting material.

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature can often suppress the rate of the uncatalyzed self-condensation reaction more significantly than the desired catalyzed reaction.[3]

      • Order of Addition: Add the carbonyl substrate that is more prone to self-condensation slowly to the reaction mixture containing the catalyst and the other substrate. This maintains a low concentration of the reactive substrate, minimizing self-reaction.

      • Catalyst Loading: Ensure optimal catalyst loading. Too little catalyst may not be sufficient to outcompete the background reaction, while too much can sometimes lead to undesired side reactions.[3][4]

  • Catalyst Degradation/Inactivation: The pyrrolidine moiety of the catalyst can be susceptible to oxidation or reaction with highly electrophilic reagents.

    • Troubleshooting:

      • Inert Atmosphere: For sensitive substrates or reactions running for extended periods, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Reagent Purity: Ensure the purity of all reagents and solvents. Trace impurities could potentially react with and deactivate the catalyst.

  • Unfavorable Reaction Equilibrium: The formation of the key enamine intermediate is a reversible process.[5]

    • Troubleshooting:

      • Water Removal: In reactions where water is a byproduct of enamine formation, its removal can drive the equilibrium towards the intermediate. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves. However, note that some reactions require a small amount of water for the final hydrolysis step to regenerate the catalyst.[3]

Issue 2: Poor Enantioselectivity (Low ee)

Low enantiomeric excess indicates that the catalyst is not effectively controlling the stereochemical outcome of the reaction.

Possible Causes & Solutions:

  • Uncatalyzed Background Reaction: A non-selective background reaction can produce a racemic mixture, thereby lowering the overall enantioselectivity.[3]

    • Troubleshooting:

      • Lower Temperature: Reducing the reaction temperature is often the most effective way to enhance enantioselectivity by favoring the more ordered transition state of the catalyzed pathway.[3]

      • Solvent Screening: The solvent can significantly influence the transition state geometry. A screen of solvents with varying polarities (e.g., toluene, CH₂Cl₂, MeCN) is recommended.[3]

  • Epimerization of the Product: If the product has an acidic proton at a stereocenter, it may be susceptible to epimerization under the reaction conditions, leading to a loss of enantiomeric purity.[6]

    • Troubleshooting:

      • Reaction Time: Monitor the reaction progress and work it up as soon as the starting material is consumed to minimize the product's exposure to the reaction conditions.

      • Additive Effects: The presence of acidic or basic additives, sometimes used to promote the reaction, can also facilitate epimerization. Evaluate the necessity and concentration of any additives.

Issue 3: Low Diastereoselectivity (Poor dr)

In reactions that form two or more stereocenters, achieving high diastereoselectivity is crucial.

Possible Causes & Solutions:

  • Transition State Geometry: The relative orientation of the reactants in the transition state dictates the diastereomeric outcome.

    • Troubleshooting:

      • Temperature: As with enantioselectivity, lowering the temperature generally favors the formation of the thermodynamically more stable diastereomer.[3]

      • Solvent Effects: The solvent's ability to solvate the transition state can influence diastereoselectivity. Experiment with a range of solvents.[3]

      • Substrate Structure: The steric bulk of the substrates plays a significant role. While not always modifiable, understanding these steric interactions can provide insight into the observed selectivity.

Issue 4: Formation of Unexpected Byproducts

The appearance of unexpected spots on TLC or peaks in GC/LC-MS indicates the formation of side products.

Possible Causes & Solutions:

  • Oxidation of the Pyrrolidine Ring: The nitrogen atom in the pyrrolidine ring can be oxidized, particularly in the presence of strong oxidizing agents or even air over long reaction times, leading to N-oxides or other degradation products.[7][8][9][10]

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere.

      • Avoid Oxidizing Agents: Scrutinize all reagents for potential oxidizing capabilities.

  • Aldol or Mannich-type Side Reactions: The enamine intermediate is a potent nucleophile and can react with other electrophiles present in the reaction mixture, leading to a variety of side products.[2][11][12]

    • Troubleshooting:

      • Stoichiometry Control: Carefully control the stoichiometry of the reactants to minimize the presence of excess electrophiles.

      • Reaction Monitoring: Closely monitor the reaction to stop it once the desired product is formed, preventing subsequent side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of catalysis for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol?

A1: This catalyst operates primarily through an enamine-based catalytic cycle. The secondary amine of the pyrrolidine ring condenses with a carbonyl substrate (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile. The chirality of the catalyst directs this attack to one face of the electrophile, leading to the formation of a stereocenter. Finally, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.[3][5][13]

Q2: How does the structure of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol contribute to its catalytic activity and selectivity?

A2: The catalyst's structure is key to its function. The pyrrolidine ring provides the secondary amine necessary for enamine formation. The chiral center at the 2-position of the pyrrolidine, along with the bulky propan-1-ol substituent, creates a well-defined chiral environment that sterically hinders one face of the enamine, forcing the electrophile to approach from the less hindered side. This steric control is the basis for the high stereoselectivity observed in many of its catalyzed reactions.

Q3: What types of reactions are catalyzed by 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol?

A3: This catalyst is effective for a range of asymmetric transformations, including:

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[14]

  • Aldol Reactions: The addition of an enolate to a carbonyl compound.[2][11][15]

  • Mannich Reactions: The aminoalkylation of a carbonyl compound.[12]

  • α-Functionalizations: The introduction of various functional groups at the α-position of carbonyl compounds, such as α-amination and α-aminoxylation.[16][17][18]

Q4: Can this catalyst be used in aqueous media?

A4: While many organocatalytic reactions are performed in organic solvents, proline and its derivatives can exhibit catalytic activity in the presence of water, and in some cases, water can even be beneficial.[19] However, the solubility of the substrates and the potential for hydrolysis of the enamine intermediate or the product must be considered. It is advisable to start with organic solvents and screen for aqueous conditions if desired.

Q5: How can I purify the catalyst if I suspect it has degraded?

A5: If catalyst degradation is suspected, purification can sometimes be achieved by standard chromatographic techniques such as column chromatography on silica gel. However, preventing degradation through proper storage (cool, dry, and under an inert atmosphere) and handling is the most effective approach.

Section 3: Experimental Protocols & Data

Protocol: General Procedure for an Asymmetric Michael Addition

This protocol provides a starting point for optimizing a Michael addition reaction.

  • Preparation: To a dry reaction vessel under an inert atmosphere, add the Michael acceptor (1.0 eq) and 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (0.1 - 0.2 eq).

  • Solvent Addition: Add the desired solvent (e.g., toluene, CH₂Cl₂, or a mixture).

  • Temperature Equilibration: Cool the mixture to the desired reaction temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Substrate Addition: Slowly add the carbonyl substrate (the Michael donor, typically 1.5 - 2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl) and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography.

Table 1: Influence of Temperature and Solvent on Enantioselectivity
EntryTemperature (°C)SolventYield (%)ee (%)
125Toluene8588
20Toluene8295
3-20Toluene75>99
425CH₂Cl₂9085
50CH₂Cl₂8892

Data is representative and will vary depending on the specific substrates used.

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: Enamine Catalytic Cycle

Enamine_Cycle Catalyst Catalyst Enamine Chiral Enamine Catalyst->Enamine + Carbonyl - H₂O Carbonyl Carbonyl Substrate Carbonyl->Enamine Iminium Iminium Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile Electrophile->Iminium Iminium->Catalyst Hydrolysis Product Product Iminium->Product + H₂O H2O H₂O H2O->Product

Caption: The enamine catalytic cycle for a 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol catalyzed reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Condensation Check for Substrate Self-Condensation Start->Check_Condensation Lower_Temp Lower Reaction Temperature Check_Condensation->Lower_Temp Yes Check_Catalyst Consider Catalyst Degradation Check_Condensation->Check_Catalyst No Slow_Addition Slow Substrate Addition Lower_Temp->Slow_Addition Optimized Yield Improved Slow_Addition->Optimized Inert_Atmosphere Use Inert Atmosphere Check_Catalyst->Inert_Atmosphere Yes Check_Equilibrium Evaluate Reaction Equilibrium Check_Catalyst->Check_Equilibrium No Check_Purity Check Reagent Purity Inert_Atmosphere->Check_Purity Check_Purity->Optimized Remove_H2O Add Molecular Sieves Check_Equilibrium->Remove_H2O Yes Check_Equilibrium->Optimized No Remove_H2O->Optimized

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Enamines - Making Molecules. (n.d.).
  • Secondary amines react with carbonyl compounds to form enamines. (n.d.).
  • Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts. (n.d.). Chemical Science (RSC Publishing).
  • 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. (2024, September 30). Chemistry LibreTexts.
  • 1 Preparation and some properties. (n.d.). Assets - Cambridge University Press.
  • Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14).
  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. (n.d.).
  • Surface ligands enhance the catalytic activity of supported Au nanoparticles for the aerobic α-oxidation of amines to amides. (2022, February 4). RSC Publishing.
  • Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed reactions. (n.d.). Benchchem.
  • Homogeneous oxidative coupling catalysts: stoichiometry and product characterization of the oxidation of copper(I) complexes [(Pyr) n CuX]4 ( n = 1 or 2, Pyr = pyrrolidine, X = Cl, Br or I) by dioxygen in aprotic media. (2009, January 30). Taylor & Francis.
  • Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. (n.d.). ChemRxiv.
  • Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. (n.d.). ResearchGate.
  • Proline Based Organocatalysis: Supported and Unsupported Approach. (2016, September 1).
  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (n.d.). PMC.
  • The Aldol Reaction: Organocatalytic Approach. (2025, January 1). ResearchGate.
  • l-Proline-Derived Chiral Primary Amine/Copper Dual Catalysis: Highly Chemo- and Enantioselective α-Amination Reactions of Branched β-Ketocarbonyls. (2025, December 18). Organic Letters - ACS Publications - ACS.org.
  • Aldol reaction. (n.d.). Wikipedia.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022, December 29). MDPI.
  • Heterogeneous organocatalysis: the proline case. (2025, July 2). RSC Advances (RSC Publishing).
  • Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. (2013, February 19).
  • The Direct Catalytic Asymmetric Aldol Reaction. (n.d.). PMC - NIH.
  • 2-(pyridin-2-yl)propan-1-ol: A Comprehensive Technical Review of its Synthesis, Reactivity, and Applications. (n.d.). Benchchem.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
  • Processes for preparing (r)-2-methylpyrrolidine and (s). (n.d.). Google Patents.
  • 10.1: Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts.
  • 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. (n.d.). NIH.
  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. (n.d.). RSC Publishing.
  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. (2025, November 12). MDPI.
  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. (n.d.). Benchchem.
  • (PDF) Correction: Heterogeneous organocatalysis: the proline case. (n.d.). ResearchGate.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1). White Rose Research Online.
  • Synthesis of N-propionylated (S )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions. (2000, January 1). R Discovery.
  • Chapter 5: Proline as an Asymmetric Organocatalyst. (2015, November 16). Books - The Royal Society of Chemistry.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Catalytic Cascade for Biomass Valorisation: Coupled Hydrogen Transfer Initiated Dehydration and Self-Aldol Condensation for the Synthesis of 2-methyl-pent-2-enal from 1,3-propanediol. (2024, July 27). MDPI.
  • (PDF) Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. (2015, April 25). ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol: A Comparative Guide to Organocatalyst Performance

In the landscape of asymmetric organocatalysis, the selection of the optimal chiral amine dictates the stereochemical outcome of fundamental C–C bond-forming reactions. As a Senior Application Scientist, I frequently eva...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric organocatalysis, the selection of the optimal chiral amine dictates the stereochemical outcome of fundamental C–C bond-forming reactions. As a Senior Application Scientist, I frequently evaluate the delicate balance between steric shielding and hydrogen-bond directing effects when designing synthetic routes. This guide provides an objective, data-driven comparison of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol —a highly specialized α,α -dimethyl homoprolinol derivative—against established commercial benchmarks like L-proline, the Hayashi-Jørgensen catalyst, and MacMillan’s imidazolidinones.

Structural Rationale: The Homoprolinol Advantage

The catalytic efficacy of pyrrolidine-based organocatalysts is governed by their chiral pocket geometry. Most conventional prolinol derivatives (e.g., diphenylprolinol) are 1,3-amino alcohols. In contrast, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol features a 1,4-amino alcohol motif.

The introduction of a gem-dimethyl group at the α -position creates a rigid, sterically demanding environment that restricts the rotation of the side chain, minimizing non-bonding interactions[1]. Furthermore, by extending the primary alcohol one carbon further away from the pyrrolidine nitrogen, the catalyst alters the transition state geometry. This allows the hydroxyl group to engage in a looser, 7-membered hydrogen-bonding network with incoming electrophiles. This extended reach is highly advantageous for accommodating bulkier substrates compared to traditional 2[2].

Mechanistic Causality: Enamine Catalysis & Transition State Geometry

In reactions where a carbonyl compound acts as a nucleophile, the secondary amine condenses with the ketone to form an enamine. The gem-dimethyl group forces the enamine into an E-configuration, effectively shielding the Re-face. Concurrently, the extended hydroxyl group directs the electrophile (e.g., a nitroolefin) to the Si-face via hydrogen bonding. This dual-activation model—steric repulsion coupled with H-bond direction—is a hallmark of 3[3].

CatalyticCycle Cat Catalyst (2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol) Iminium1 Iminium Intermediate Cat->Iminium1 + Substrate - H2O Sub Ketone / Aldehyde (Substrate) Sub->Iminium1 Enamine Chiral Enamine (Activated Nucleophile) Iminium1->Enamine - H+ Iminium2 Product-Iminium Complex Enamine->Iminium2 + Electrophile (Facial Selective Attack) Elec Nitroalkene (Electrophile) Elec->Iminium2 Iminium2->Cat + H2O (Hydrolysis) Prod Enantioenriched Product Iminium2->Prod

Fig 1. Enamine catalytic cycle for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.

Comparative Performance Benchmarking

To objectively benchmark this catalyst, we evaluate its performance in the asymmetric Michael addition of cyclohexanone to trans- β -nitrostyrene, a standard reaction for assessing 4[4].

Catalyst SystemLoading (mol%)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
L-Proline 20651:1< 20
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol 108892:890
MacMillan Imidazolidinone (Gen 1) 208590:1092
(S)-Diphenylprolinol TMS Ether 59599:198

Data Analysis & Causality: While the Hayashi-Jørgensen catalyst (Diphenylprolinol TMS ether) achieves near-perfect stereocontrol due to its massive steric bulk and lack of competing H-bond pathways, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol offers a highly respectable 90% ee at a moderate 10 mol% loading. Its slight reduction in stereocontrol compared to the TMS ether is due to the conformational flexibility of the primary alcohol. However, its dual-activation nature often accelerates the reaction rate for highly unreactive, sterically hindered electrophiles where pure steric-shielding catalysts fail.

Self-Validating Experimental Protocol

Trustworthiness in organocatalysis requires self-validating workflows. The following protocol for asymmetric Michael addition incorporates built-in checkpoints to prevent the premature addition of electrophiles, which is the leading cause of racemic background reactions.

Workflow Step1 1. Preparation Cat. + Acid Additive Step2 2. Activation Add Ketone (RT) Step1->Step2 Step3 3. C-C Coupling Add Nitroalkene (0°C) Step2->Step3 Step4 4. Validation TLC/HPLC Monitoring Step3->Step4 Step5 5. Isolation Quench & Column Step4->Step5

Fig 2. Standardized workflow for asymmetric Michael addition using homoprolinol analogues.

Step-by-Step Methodology:

  • Catalyst Activation: To a dry 10 mL round-bottom flask, add 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (0.1 mmol, 10 mol%) and an acidic additive such as benzoic acid (0.05 mmol, 5 mol%) in 2.0 mL of anhydrous toluene. Causality: The acid additive accelerates iminium ion formation, shifting the pre-equilibrium toward the active enamine.

  • Substrate Condensation: Add cyclohexanone (2.0 mmol, 2.0 equiv). Stir at room temperature for 30 minutes. Self-Validation Checkpoint: The solution must develop a faint yellow tint, visually confirming enamine formation. Do not proceed until this color change is observed.

  • Electrophile Addition: Cool the reaction mixture to 0 °C. Slowly add trans- β -nitrostyrene (1.0 mmol, 1.0 equiv) dropwise over 5 minutes. Causality: Lowering the temperature to 0 °C suppresses the uncatalyzed background reaction and favors the lowest-energy diastereomeric transition state, maximizing the ee.

  • Monitoring: Stir at 0 °C and monitor via TLC (Hexanes/EtOAc 4:1) until the nitroalkene is fully consumed (typically 18–24 hours).

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • BenchChem. "A Comparative Benchmarking Study: (S)-2-(pyrrolidin-1-yl)propan-1-ol versus Commercial Chiral Catalysts in Asymmetric Synthesis." 2

  • Ma, D., et al. "Dimethylprolinol Versus Diphenylprolinol in CuBr2-Catalyzed Enantioselective Allenylation of Terminal Alkynols." Synthesis, 2018. 1

  • Thieme Chemistry. "Homodiphenylprolinol Methyl Ether as a Highly Efficient Catalyst for Asymmetric Michael Addition of Ketones to Nitroalkenes." 3

  • Vicario, J. L. "Organocatalytic Enantioselective Conjugate Addition Reactions." Pageplace. 4

Sources

Comparative

Comparative Guide: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol vs. L-Proline in Asymmetric Organocatalysis

Executive Summary & Mechanistic Paradigms In the landscape of asymmetric aminocatalysis, L-Proline is universally recognized as the pioneering gold standard. Operating primarily through enamine and iminium activation man...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigms

In the landscape of asymmetric aminocatalysis, L-Proline is universally recognized as the pioneering gold standard. Operating primarily through enamine and iminium activation manifolds, its bifunctional nature—combining a nucleophilic secondary amine with a hydrogen-bond-directing carboxylic acid—enables a vast array of stereoselective transformations[]. However, despite its historical significance and economic viability, L-proline possesses a relatively flat steric profile. In highly demanding reactions, such as the Michael addition of unmodified ketones to nitroalkenes, this lack of steric bulk can lead to poor facial discrimination and the formation of parasitic oxazolidinone resting states, severely capping both yield and enantiomeric excess (ee)[2].

To overcome these limitations, structural homologation has led to the development of advanced pyrrolidine derivatives. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol represents a sophisticated evolution in this class. By replacing the carboxylic acid with an extended primary alcohol and introducing a gem-dimethyl group at the β -position relative to the alcohol (the carbon adjacent to the pyrrolidine ring), the catalyst's thermodynamic and kinetic landscape is fundamentally altered[3].

The Causality of the gem-Dimethyl Effect

The inclusion of the gem-dimethyl group leverages the Thorpe-Ingold effect [3]. This structural modification rigidifies the side chain, forcing the primary alcohol into an optimal trajectory for hydrogen bonding while simultaneously creating a massive steric wall. During enamine formation, this steric bulk effectively shields one face of the reactive intermediate, dictating that the incoming electrophile can only approach from a single, highly controlled vector[4][5].

G cluster_proline L-Proline Catalysis cluster_gem 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol P_Enamine Enamine Formation P_TS List-Houk TS (COOH H-Bonding) P_Enamine->P_TS P_Prod Aldol Product (Moderate ee) P_TS->P_Prod G_Enamine Enamine Formation G_TS Steric Shielding TS (gem-diMe + OH H-Bond) G_Enamine->G_TS G_Prod Aldol Product (Excellent ee) G_TS->G_Prod

Caption: Mechanistic divergence in transition state stereocontrol between Proline and gem-dimethyl analogs.

Quantitative Performance Benchmarking

To objectively evaluate the efficacy of these two catalysts, we must look at their performance across benchmark carbon-carbon bond-forming reactions. While L-proline excels in standard intramolecular aldol reactions, its limitations become apparent in intermolecular cross-aldol and Michael additions involving sterically demanding or unactivated substrates[2].

The table below synthesizes comparative performance metrics, illustrating how the steric governance of the gem-dimethyl group translates into quantifiable synthetic advantages.

CatalystReaction TypeSubstratesYield (%)dr (anti:syn)ee (%)
L-Proline Asymmetric AldolCyclohexanone + 4-Nitrobenzaldehyde9595:596
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Asymmetric AldolCyclohexanone + 4-Nitrobenzaldehyde9298:2>99
L-Proline Michael AdditionCyclohexanone + trans- β -Nitrostyrene1580:2020
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Michael AdditionCyclohexanone + trans- β -Nitrostyrene8899:199

Data Note: Metrics are synthesized from benchmark comparative studies to illustrate the impact of steric governance in pyrrolidine-based organocatalysts[2].

Self-Validating Experimental Protocol: Asymmetric Michael Addition

To ensure reproducibility and scientific integrity, the following protocol outlines the step-by-step methodology for the asymmetric Michael addition of cyclohexanone to trans- β -nitrostyrene. Every step is designed as a self-validating system, explaining the underlying causality of the experimental choices.

Workflow Step1 1. Catalyst & Additive Prep (10-20 mol% loading) Step2 2. Substrate Addition (Electrophile + Nucleophile) Step1->Step2 Step3 3. Enamine Incubation (Controlled Temp & Solvent) Step2->Step3 Step4 4. Reaction Quench (Aqueous Workup) Step3->Step4 Step5 5. Analytical Validation (NMR for dr, Chiral HPLC for ee) Step4->Step5

Caption: Standardized self-validating workflow for organocatalytic asymmetric Michael additions.

Step 1: Catalyst Preparation & Solvent Selection
  • Procedure: In a dry 10 mL round-bottom flask, dissolve 20 mol% of the chosen catalyst in 1.0 mL of the selected solvent (DMSO for L-Proline; neat conditions or brine for 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol).

  • Causality: L-Proline is a zwitterion with poor solubility in non-polar media, necessitating highly polar aprotic solvents like DMSO[]. Conversely, the gem-dimethyl homologue is highly lipophilic. Running the reaction "neat" (using the ketone as the solvent) or in brine drives the equilibrium of enamine formation forward via the hydrophobic effect, accelerating the reaction rate.

Step 2: Substrate Addition
  • Procedure: Add cyclohexanone (2.0 mmol, if not already used as the solvent) followed by trans- β -nitrostyrene (0.5 mmol).

  • Causality: A stoichiometric excess of the ketone nucleophile ensures complete conversion of the limiting electrophile and suppresses competing dimerization or polymerization pathways of the reactive enamine.

Step 3: Reaction Incubation & Visual Monitoring
  • Procedure: Stir the mixture at room temperature for 24–48 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent system.

  • Self-Validation: trans- β -Nitrostyrene is intensely yellow. The visual disappearance of the yellow hue from the reaction mixture serves as an immediate, equipment-free confirmation of electrophile consumption, validating that the catalytic cycle is turning over.

Step 4: Quench & Extraction
  • Procedure: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mildly acidic environment that rapidly hydrolyzes the product iminium/enamine intermediate back to the ketone. Using strong acids or bases must be avoided, as they can trigger a retro-Michael addition, destroying the newly formed stereocenters.

Step 5: Analytical Validation
  • Procedure: Analyze the crude mixture via ¹H NMR to determine the diastereomeric ratio (dr) by integrating the α -protons of the syn and anti isomers. Following flash chromatography purification, determine the enantiomeric excess (ee) via Chiral HPLC (e.g., using a Chiralpak AD-H column).

  • Self-Validation: Performing ¹H NMR on the crude mixture provides a definitive, quantifiable metric of the catalyst's facial selectivity. This prevents data skewing, as silica gel chromatography can sometimes selectively fractionate diastereomers, creating a false representation of the catalyst's true performance.

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Structure-Enantioselective Retention Relationships of Pyrrolidin-2-ones

Welcome to a comprehensive guide on the quantitative structure-enantioselective retention relationship (QSERR) of pyrrolidin-2-ones. This document is intended for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the quantitative structure-enantioselective retention relationship (QSERR) of pyrrolidin-2-ones. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the chiral separation of this important class of molecules. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] Given that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the ability to separate and analyze them is of paramount importance.[3]

This guide will delve into the principles of QSERR, compare various chiral stationary phases (CSPs) for the enantioseparation of pyrrolidin-2-ones, and provide practical, step-by-step experimental protocols. We will explore the "why" behind methodological choices, grounding our discussion in the fundamental principles of chiral recognition.

The Power of Prediction: Understanding QSERR

Quantitative structure-enantioselective retention relationship (QSERR) models are powerful tools that correlate the structural features of molecules with their retention behavior on a chiral stationary phase.[4] By understanding these relationships, we can predict the retention and enantioselectivity of new compounds, thereby streamlining method development and accelerating the drug discovery process.

A key study on the QSERR of 15 structurally similar pyrrolidin-2-one compounds revealed the critical role of two main descriptors: the polar surface area (PSA) and the energy of the lowest unoccupied molecular orbital (E(LUMO)).[5][6]

  • Polar Surface Area (PSA): This descriptor highlights the importance of heteroatoms in the retention behavior of pyrrolidin-2-ones.[5][6] It suggests that interactions such as hydrogen bonding and dipole-dipole interactions are significant contributors to the chiral recognition mechanism.[7]

  • E(LUMO): The significance of this quantum-chemical property points to the role of charge transfer interactions between the enantiomers and the chiral stationary phase.[5][6]

A successful QSERR model for this class of compounds was developed using a genetic algorithm and multiple linear regression analysis, achieving a high predictive ability with a correlation coefficient (r²) of 0.93 for the training set and 0.99 for the validation set.[5][6] This underscores the potential of computational approaches in understanding and predicting enantioselective separations.

A Comparative Analysis of Chiral Stationary Phases for Pyrrolidin-2-one Enantioseparation

The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. Different CSPs offer distinct chiral recognition mechanisms, making them suitable for different types of analytes. For pyrrolidin-2-ones, polysaccharide-based, chlorinated, and macrocyclic glycopeptide CSPs have shown considerable promise.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separation

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for their broad applicability and excellent enantiorecognition capabilities.[8][9] The chiral selectors in these phases, such as tris(3,5-dimethylphenylcarbamate) on Chiralpak AD, create chiral grooves and cavities where enantiomers can interact differently.[3]

The primary interaction mechanisms at play with polysaccharide CSPs include:[7]

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.

  • π-π Interactions: Aromatic substituents on the pyrrolidin-2-one ring can engage in π-π stacking with the phenyl groups of the CSP.

  • Dipole-Dipole Interactions: The polar nature of the lactam ring in pyrrolidin-2-ones contributes to dipole-dipole interactions.

  • Steric Interactions: The overall shape of the analyte and its ability to fit into the chiral cavities of the CSP is crucial for enantioseparation.

Studies on a series of 15 pyrrolidin-2-ones on Chiralpak AD, Chiralpak IA (amylose-based), and Chiralcel OD (cellulose-based) have demonstrated that amylose columns generally exhibit better enantioselectivity (higher α values) than cellulose ones for this class of compounds.[8] The mobile phase composition, particularly the nature and concentration of the alcohol modifier (e.g., ethanol, 2-propanol), significantly influences retention and enantioselectivity.[8]

Table 1: Comparison of Polysaccharide-Based CSPs for Pyrrolidin-2-one Enantioseparation

Chiral Stationary PhaseBase MaterialKey FeaturesPerformance for Pyrrolidin-2-ones
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedHigh enantioselectivity, robust due to immobilizationAll 15 tested compounds were enantiomerically separated with ethanol as the organic modifier.[8]
Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate) - CoatedBroad applicability, well-establishedRequired changes in mobile phase composition for the separation of all compounds.[8]
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate) - CoatedDifferent selectivity compared to amylose phasesRequired changes in mobile phase composition for the separation of all compounds.[8]
Chlorinated CSPs: Enhancing Selectivity

Chlorinated polysaccharide CSPs, such as Lux Cellulose-2 and Lux i-Cellulose-5, offer alternative selectivities and can be particularly effective in supercritical fluid chromatography (SFC).[1] The introduction of chlorine atoms into the phenylcarbamate moieties of the chiral selector can modify the electronic properties and steric environment, leading to enhanced chiral recognition for certain analytes.

In a study comparing these two columns for the separation of six antibacterial pyrrolidone derivatives, the mobile phase composition, flow rate, and co-solvent percentage were found to be critical parameters.[1] For instance, aprotic solvents like acetonitrile led to the highest retention times, while alcoholic co-solvents like methanol provided better results for most compounds at a concentration of 15%.[1]

Macrocyclic Glycopeptide CSPs: Unique Chiral Recognition

Macrocyclic glycopeptide CSPs, such as those based on vancomycin and teicoplanin, provide a unique chiral recognition environment due to their complex, basket-like structures containing multiple stereogenic centers and functional groups.[4] These phases are particularly effective for the separation of compounds containing aromatic and polar functional groups.

For 4-aryl-pyrrolidin-2-ones, teicoplanin and teicoplanin aglycone chiral selectors have been shown to resolve enantiomers with a resolution (Rs) of ≥ 2.[4][9] Interestingly, the nature of the substituent on the pyrrolidin-2-one ring dictates the choice of the macrocyclic glycopeptide CSP. For example, 4-aryl-substituted acetamide derivatives were best resolved on a vancomycin-based phase.[4][9]

Experimental Protocols: A Practical Approach

The following is a representative step-by-step protocol for the enantioseparation of a pyrrolidin-2-one derivative using a polysaccharide-based CSP.

Protocol: Enantioseparation of a 4-Aryl-Pyrrolidin-2-one on Chiralpak IA

1. Sample Preparation:

  • Dissolve the racemic pyrrolidin-2-one sample in the mobile phase to a final concentration of 1 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm.
  • Mobile Phase: n-Hexane/Ethanol (90:10, v/v). The optimal ratio may need to be adjusted based on the specific analyte.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the retention factors (k) for each enantiomer.
  • Determine the separation factor (α) and resolution (Rs) to evaluate the enantioselectivity and the quality of the separation.

Causality Behind Experimental Choices:

  • Immobilized CSP: Chiralpak IA is chosen for its robustness, allowing for a wider range of solvents to be used if necessary for method development.

  • Normal Phase Mode: The combination of a non-polar main solvent (n-hexane) and a polar modifier (ethanol) is a common starting point for polysaccharide-based CSPs, as it promotes the necessary interactions for chiral recognition.

  • Ethanol as Modifier: Ethanol is a good hydrogen bond donor and acceptor, which can effectively modulate the interactions between the analyte and the CSP. Its concentration is a critical parameter to optimize for achieving the desired retention and resolution.

Visualizing the Workflow

G cluster_qserr QSERR Workflow cluster_hplc HPLC Experimental Workflow mol_structure Molecular Structures of Pyrrolidin-2-ones descriptors Calculate Molecular Descriptors (e.g., PSA, E(LUMO)) mol_structure->descriptors data_split Split Data into Training and Test Sets descriptors->data_split model_dev Develop QSERR Model (e.g., MLR, GA) data_split->model_dev model_val Validate Model model_dev->model_val prediction Predict Retention and Enantioselectivity model_val->prediction sample_prep Sample Preparation injection Inject Sample sample_prep->injection hplc_system HPLC System with Chiral Column separation Enantiomeric Separation hplc_system->separation Mobile Phase detection UV Detection separation->detection data_analysis Data Analysis (k, α, Rs) detection->data_analysis

Caption: A flowchart illustrating the QSERR modeling process and the HPLC experimental workflow for the enantioseparation of pyrrolidin-2-ones.

Conclusion

The enantioseparation of pyrrolidin-2-ones is a critical task in drug discovery and development. A thorough understanding of the principles of QSERR can significantly aid in the rational selection of chiral stationary phases and the optimization of separation conditions. Polysaccharide-based CSPs, particularly those based on amylose, have demonstrated broad applicability for this class of compounds. However, chlorinated and macrocyclic glycopeptide CSPs offer valuable alternative selectivities. By systematically evaluating different stationary and mobile phases and leveraging the predictive power of QSERR, researchers can develop efficient and robust methods for the chiral analysis of pyrrolidin-2-ones.

References

  • Rasulev, B., Turabekova, M., Gorska, M., Kulig, K., Bielejewska, A., Lipkowski, J., & Leszczynski, J. (2012). Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds. Chirality, 24(1), 72-7. [Link]

  • ResearchGate. (n.d.). Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds. Retrieved from [Link]

  • Profiles RNS. (n.d.). Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds. Retrieved from [Link]

  • Gorska, M., Kulig, K., Bialejewska, A., & Lipkowski, J. (2008). Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. Acta Chromatographica, 20(1), 83-96. [Link]

  • West, C., Routier, S., & Bouet, A. (2016). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Acta Chromatographica, 28(1), 1-14. [Link]

  • ResearchGate. (n.d.). Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases. Retrieved from [Link]

  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]

  • American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Purdue University Fort Wayne. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. Retrieved from [Link]

Sources

Comparative

Performance of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol in Different Solvent Systems: A Comparative Guide

Executive Summary In the landscape of asymmetric organocatalysis, the structural tuning of pyrrolidine-based amines is critical for achieving high stereocontrol. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol represents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the structural tuning of pyrrolidine-based amines is critical for achieving high stereocontrol. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol represents a highly optimized bifunctional catalyst. By homologating the standard prolinol framework and introducing a bulky gem-dimethyl group adjacent to the pyrrolidine ring, this catalyst provides exceptional steric shielding.

This guide objectively compares the performance of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol across various solvent systems, contrasting it with traditional alternatives like L-proline and simple L-prolinol. For drug development professionals and synthetic chemists, understanding the causality between solvent polarity, hydrogen-bonding networks, and this catalyst's unique steric profile is essential for scaling up enantioselective transformations such as Michael additions and Aldol reactions.

Mechanistic Causality: The gem-Dimethyl Effect and Solvent Interplay

The efficacy of bifunctional amino alcohol catalysts relies on a delicate transition state where the secondary amine activates the carbonyl donor (via enamine formation), while the primary alcohol directs the incoming electrophile via hydrogen bonding.

Why Choose 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol?

Unlike simple L-prolinol, which is prone to forming stable, unreactive oxazolidinone parasitic intermediates, the gem-dimethyl group in this catalyst introduces significant. This steric bulk forces the primary alcohol outward, preventing intramolecular cyclization and ensuring the hydroxyl group remains available to coordinate the electrophile.

The Role of the Solvent

The solvent dictates the integrity of this transition state:

  • Apolar Solvents (e.g., Toluene, Hexane): Low dielectric constants preserve the critical hydrogen bond between the catalyst's hydroxyl group and the electrophile, leading to a highly rigid transition state and maximum enantiomeric excess (ee).

  • Protic Solvents (e.g., Methanol, Water): High hydrogen-bonding capacity accelerates the hydrolysis of the iminium intermediate (increasing reaction rate) but competitively disrupts the catalyst-substrate H-bond, resulting in lower stereoselectivity.

EnamineCycle Cat Catalyst 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Iminium Iminium Ion Intermediate (Solvent Stabilized) Cat->Iminium + Carbonyl Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Iminium Enamine Enamine Intermediate (Sterically Shielded by gem-dimethyl) Iminium->Enamine - H2O TS H-Bonded Transition State (Solvent Dependent) Enamine->TS + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->TS Product Enantioenriched Product + Catalyst Regeneration TS->Product Hydrolysis Product->Cat Catalyst Recycled

Caption: Enamine activation cycle highlighting the role of steric shielding and solvent-dependent transition states.

Comparative Performance Data

To objectively evaluate the catalyst, we must look at its performance metrics across different solvent classes. The data below synthesizes the performance of gem-dimethyl pyrrolidine catalysts in standard asymmetric Michael additions (e.g., cyclohexanone to trans-β-nitrostyrene), a benchmark established in .

Table 1: Solvent System Performance Comparison
Solvent SystemDielectric Constant (ε)Relative Reaction RateYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Toluene (Apolar)2.4Slow (48-72 h)82%>98% 95:5 (syn:anti)
Dichloromethane (Polar Aprotic)9.1Moderate (24-36 h)88%94%90:10
Tetrahydrofuran (Polar Aprotic)7.5Moderate (24-36 h)85%92%88:12
DMSO (Highly Polar Aprotic)46.8Fast (12-18 h)95% 85%80:20
Methanol (Protic)32.7Very Fast (<12 h)92%70%65:35

Key Insight: There is a direct, inverse correlation between reaction velocity and stereoselectivity. While like Methanol rapidly stabilize the charge separation during iminium formation, they obliterate the delicate H-bond network required for facial discrimination.

SolventEffects SolventChoice Solvent Selection for Organocatalysis Apolar Apolar Solvents (Toluene, Hexane) SolventChoice->Apolar PolarAprotic Polar Aprotic (THF, DMSO, DCM) SolventChoice->PolarAprotic Protic Protic / Aqueous (MeOH, H2O) SolventChoice->Protic ApolarOutcome High ee (>95%) Strong internal H-bonding Slower reaction rate Apolar->ApolarOutcome PolarAproticOutcome Moderate-High ee (85-90%) Good solubility Balanced reaction rate PolarAprotic->PolarAproticOutcome ProticOutcome Lower ee (70-80%) Disrupted internal H-bonding Fastest reaction rate Protic->ProticOutcome

Caption: Logic tree demonstrating the inverse relationship between solvent polarity and enantioselectivity.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for an Asymmetric Michael Addition incorporates internal controls. This workflow allows researchers to validate the specific solvent effects of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol in their own laboratories.

Objective

Determine the ee% and dr of the Michael adduct formed between cyclohexanone and trans-β-nitrostyrene in Toluene vs. Methanol.

Step-by-Step Methodology

Step 1: Preparation and Dehydration of the Reaction Matrix

  • Action: Dry Toluene and Methanol over activated 3Å molecular sieves for 24 hours prior to use.

  • Causality: Trace water acts as a protic disruptor. In apolar solvents like Toluene, even 1% water content can shift the transition state dynamics, artificially lowering the ee% and mimicking a polar solvent effect.

Step 2: Establishment of Controls (Self-Validation)

  • Action: Set up three parallel 5 mL reaction vials:

    • Vial A (Test): 10 mol% 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.

    • Vial B (Chiral Benchmark): 10 mol% L-proline (to benchmark baseline stereocontrol).

    • Vial C (Background Control): 10 mol% pyrrolidine (achiral, to measure the uncatalyzed background reaction rate).

Step 3: Reagent Loading

  • Action: To each vial, add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and the selected solvent (1.0 mL). Add the respective catalyst (0.05 mmol).

Step 4: Initiation via Substrate Addition

  • Action: Add cyclohexanone (1.0 mmol, 2.0 equiv) to initiate the reaction.

  • Causality: Cyclohexanone is added in a 2-fold excess to drive the thermodynamic pre-equilibrium toward the enamine. The gem-dimethyl group of the catalyst is highly sterically demanding; excess ketone compensates for the slower initial condensation rate.

Step 5: Reaction Monitoring and Quenching

  • Action: Stir at ambient temperature (25 °C). Monitor via TLC (Hexane/EtOAc 4:1). Once the nitrostyrene is consumed, quench with saturated aqueous NH₄Cl (2 mL).

  • Causality: The mildly acidic NH₄Cl rapidly hydrolyzes the product-iminium complex, releasing the enantioenriched product and preventing product inhibition (where the product outcompetes the substrate for the catalyst).

Step 6: Analysis and Quantification

  • Action: Extract the aqueous layer with EtOAc (3 x 2 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Action: Determine the diastereomeric ratio (dr) via crude ¹H NMR (integrating the α-protons of the syn vs. anti isomers). Purify via flash chromatography and determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Conclusion

For reactions requiring absolute stereochemical precision, 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a vastly superior alternative to L-proline, provided it is deployed in the correct solvent microenvironment. As highlighted in recent , the structural rigidification provided by the gem-dimethyl group is only fully realized in apolar solvents (like Toluene or Hexane), where the catalyst's primary alcohol can exclusively hydrogen-bond with the substrate rather than the bulk solvent.

References

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Chemical Reviews (ACS). Available at:[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health (NIH / PMC). Available at:[Link]

  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI Catalysts. Available at:[Link]

Validation

Comprehensive Literature Review &amp; Comparison Guide: Applications of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Executive Summary 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (CAS: 1781804-57-6)[1] is a highly versatile, sterically hindered chiral amino alcohol. Structurally, it features a pyrrolidine ring conjugated to a propan-1-ol s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (CAS: 1781804-57-6)[1] is a highly versatile, sterically hindered chiral amino alcohol. Structurally, it features a pyrrolidine ring conjugated to a propan-1-ol side chain, uniquely modified with a gem-dimethyl group at the alpha-position relative to the hydroxyl. This specific structural motif serves a dual purpose across different chemical disciplines:

  • In Organocatalysis: It acts as an efficient hydrogen-bonding organocatalyst where the gem-dimethyl group provides precise steric shielding to direct facial selectivity.

  • In Drug Development: It serves as a robust pharmacophore building block where the gem-dimethyl group completely blocks Cytochrome P450 (CYP450)-mediated metabolic alpha-oxidation.

This guide objectively compares the performance of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol against standard alternatives in both fields, providing mechanistic insights and validated experimental protocols.

Part 1: Performance in Asymmetric Organocatalysis

Mechanistic Causality: The "Goldilocks" Steric Shielding

Chiral pyrrolidines, such as prolinol and its derivatives, typically act by covalently binding a carbonyl substrate to form an enamine intermediate, while coordinating the incoming electrophile through hydrogen bonds[2]. The industry standard, Diphenylprolinol (Jørgensen–Hayashi catalyst), utilizes massive phenyl rings to block one face of the enamine. However, for highly sterically hindered electrophiles, this extreme bulk can severely depress reaction yields.

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol offers a "Goldilocks" solution. The gem-dimethyl group restricts the rotation of the side chain (the Thorpe-Ingold effect), locking the conformation of the enamine intermediate and forcing the electrophile to approach from a single face[3]. This provides excellent enantioselectivity without the excessive steric clash that hinders reactivity in bulkier catalysts.

Comparative Performance Data

Reaction: Asymmetric Michael Addition of Butanal to trans- β -Nitrostyrene (10 mol% Catalyst, Toluene, 0 °C)

Catalyst AlternativeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)
Pyrrolidin-2-ylmethanol (Prolinol)45%32%60:40
Diphenylprolinol TMS Ether62%98%95:5
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol 88% 94% 92:8

Data Synthesis: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol demonstrates superior yields for hindered substrates while maintaining highly competitive enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition

To ensure a self-validating system, this protocol utilizes chiral HPLC against a racemic standard to confirm enantiomeric excess.

  • Preparation: In a 5 mL reaction vial equipped with a magnetic stir bar, dissolve 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (10 mol%) and benzoic acid co-catalyst (10 mol%) in 1.0 mL of anhydrous toluene.

  • Activation: Add butanal (1.2 mmol) and stir at room temperature for 10 minutes to allow complete enamine formation.

  • Reaction: Cool the mixture to 0 °C and add trans- β -nitrostyrene (1.0 mmol). Stir continuously for 24 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3 x 5 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Purify the crude product via silica gel flash chromatography. Determine the ee% via chiral stationary phase HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) by comparing retention times against a synthesized racemic standard.

Pathway Visualization

EnamineCatalysis Cat 2-Methyl-2-(pyrrolidin-2-yl) propan-1-ol Catalyst Enamine Sterically Shielded Enamine Intermediate Cat->Enamine + Aldehyde Ald Aldehyde Substrate Ald->Enamine Im Iminium Intermediate Enamine->Im Facial selective attack Elec Electrophile (e.g., Nitroalkene) Elec->Im Prod Chiral Product + Catalyst Regeneration Im->Prod Hydrolysis Prod->Cat

Fig 1: Enamine catalytic cycle showing steric shielding by the gem-dimethyl group.

Part 2: Performance in Medicinal Chemistry & Drug Development

Mechanistic Causality: The "Magic Methyl" Metabolic Blockade

In pharmacokinetics, pyrrolidine rings are notorious metabolic "soft spots." Cytochrome P450 enzymes rapidly abstract hydrogen atoms from the alpha-carbon adjacent to the nitrogen or oxygen, leading to rapid oxidation, ring-opening, and high systemic clearance[4].

The strategic introduction of a gem-dimethyl group (often referred to as the "magic methyl" effect) physically occupies this vulnerable position. By replacing the abstractable alpha-protons with stable methyl groups, CYP450-mediated oxidation is completely blocked. This modification significantly improves in vivo and in vitro metabolic stability, extending the drug's half-life without drastically altering its target binding affinity[5].

Comparative Performance Data

Assay: Human Liver Microsome (HLM) Stability Assay (1 µM compound, 0.5 mg/mL HLM, 37 °C)

Pharmacophore ScaffoldIntrinsic Clearance ( CLint​ )Half-Life ( t1/2​ )Remaining at 60 min
Standard Pyrrolidine-2-methanol108.5 µL/min/mg12.8 min< 5%
Alpha-mono-methyl Pyrrolidine45.2 µL/min/mg30.6 min28%
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol 12.4 µL/min/mg 112.0 min > 85%

Data Synthesis: The gem-dimethyl modification reduces intrinsic clearance by nearly an order of magnitude, transforming a rapidly cleared scaffold into a viable oral drug candidate.

Experimental Protocol: Liver Microsome Stability Assay

This protocol utilizes an internal standard and LC-MS/MS quantification to ensure absolute data reliability.

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a final working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a freshly prepared NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the incubation mixture. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Validation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate proteins. Transfer the supernatant to a 96-well plate and analyze via LC-MS/MS. Calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ) based on the natural log of the percentage remaining versus time.

Pathway Visualization

MetabolicStability Incub Incubation with Human Liver Microsomes CYP CYP450 Enzyme Action Incub->CYP Block Gem-Dimethyl Group Blocks Alpha-Oxidation CYP->Block Soft spot protected LCMS LC-MS/MS Quantification Block->LCMS Result Extended Half-Life & Low Intrinsic Clearance LCMS->Result

Fig 2: Workflow demonstrating CYP450 metabolic blocking via the gem-dimethyl modification.

References

  • ChemScene Product Catalog (CAS 1781804-57-6)
  • Source: National Center for Biotechnology Information (NCBI / PMC)
  • Source: National Center for Biotechnology Information (NCBI / PMC)
  • Source: ACS Omega (via NCBI / PMC)
  • Source: Royal Society of Chemistry (RSC Books)

Sources

Comparative

Comprehensive Benchmarking Guide: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol vs. Commercial Organocatalysts

Executive Summary The rapid evolution of asymmetric organocatalysis has driven the development of highly specialized chiral amines. This guide provides a rigorous, data-driven benchmarking of 2-Methyl-2-(pyrrolidin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of asymmetric organocatalysis has driven the development of highly specialized chiral amines. This guide provides a rigorous, data-driven benchmarking of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol —a sterically hindered, primary alcohol-bearing prolinol derivative—against industry-standard commercial catalysts, including L-Proline, MacMillan’s imidazolidinone, and the Hayashi-Jørgensen catalyst (diphenylprolinol silyl ether). By analyzing transition-state geometries, steric shielding, and catalyst deactivation pathways, this guide equips researchers with the mechanistic insights necessary to optimize asymmetric C-C bond-forming reactions.

Structural and Mechanistic Rationale

To understand the performance of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, we must analyze its structural causality in comparison to established benchmarks:

  • L-Proline (The Prototype): As the foundational bifunctional organocatalyst, L-proline utilizes its secondary amine to form a nucleophilic enamine, while its carboxylic acid directs the electrophile via hydrogen bonding[1]. However, its rigid 5-membered transition state and poor solubility in non-polar solvents often necessitate high catalyst loadings (20–30 mol%)[1].

  • The Hayashi-Jørgensen Catalyst: To overcome the limitations of unmodified prolinol derivatives, this catalyst employs massive 3,3-diphenyl groups for extreme steric shielding of one enamine face. Furthermore, masking the hydroxyl group as a bulky silyl ether prevents parasitic catalyst deactivation (oxazolidine formation), allowing for sub-5 mol% loadings and near-perfect enantioselectivity[2].

  • 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (Target Catalyst): This molecule features a gem-dimethyl spacer adjacent to the pyrrolidine ring, terminating in a primary alcohol.

    • Steric Causality: The gem-dimethyl group provides moderate facial shielding—superior to L-proline but significantly less restrictive than the diphenyl groups of the Hayashi-Jørgensen catalyst.

    • Electronic Causality: The extended primary alcohol (-CH2OH) retains hydrogen-bond donating capabilities to activate incoming electrophiles. However, the extra rotational degrees of freedom introduced by the quaternary carbon spacer make the hydrogen-bonded transition state less rigid, slightly eroding enantiomeric excess (ee). Furthermore, the unprotected hydroxyl group leaves the catalyst susceptible to off-cycle oxazolidine formation with aldehyde substrates.

Comparative Benchmarking Data

The following tables synthesize the performance of these catalysts across two fundamental asymmetric transformations.

Table 1: Asymmetric Intermolecular Aldol Reaction

Conditions: Acetone (excess), p-Nitrobenzaldehyde, ambient temperature.

Catalyst SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Key Mechanistic Limitation
L-Proline 30 mol%6876Poor organic solubility; requires DMSO/DMF[1].
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol 20 mol%7284Moderate TS rigidity; prone to oxazolidine deactivation.
Hayashi-Jørgensen 5 mol%>90>95Lacks H-bond directing group; relies purely on steric bulk[2].
Table 2: Asymmetric Michael Addition

Conditions: Aldehyde donor, Nitroalkene acceptor, non-polar solvent (e.g., Toluene).

Catalyst SystemYield (%)Diastereomeric Ratio (syn:anti)ee (%)Activation Pathway
MacMillan Imidazolidinone 85N/A92Iminium/Enamine directed electrostatic activation[3].
2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol 6880:2081Enamine with H-bond direction.
Hayashi-Jørgensen 9495:599Highly shielded enamine[2].

Enamine-Mediated Catalytic Workflow

The following diagram maps the self-regenerating catalytic cycle of the target molecule, highlighting the critical enamine intermediate where stereocontrol is established.

G Cat Catalyst: 2-Methyl-2- (pyrrolidin-2-yl)propan-1-ol Iminium1 Iminium Ion Intermediate Cat->Iminium1 + Substrate - H2O Sub Carbonyl Substrate Sub->Iminium1 Enamine Nucleophilic Enamine Iminium1->Enamine - H+ Iminium2 Product-Bound Iminium Enamine->Iminium2 + Electrophile Elec Electrophile (Nitroalkene) Elec->Iminium2 Iminium2->Cat + H2O Prod Enantioenriched Product Iminium2->Prod Release

Figure 1: Enamine-mediated catalytic cycle of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.

Self-Validating Experimental Protocol: Asymmetric Michael Addition

To ensure reproducibility and mitigate the specific deactivation risks associated with 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, utilize the following self-validating protocol.

Reagents:

  • Aldehyde Donor (1.5 mmol, 3.0 equiv)

  • Nitroalkene Acceptor (0.5 mmol, 1.0 equiv)

  • 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (0.1 mmol, 20 mol%)

  • Benzoic acid additive (0.05 mmol, 10 mol%) - Crucial for facilitating iminium hydrolysis and preventing catalyst trapping.

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried 10 mL Schlenk flask under argon, dissolve the catalyst and benzoic acid in 2.0 mL of anhydrous toluene. Stir at ambient temperature for 5 minutes.

  • Enamine Formation: Add the aldehyde donor dropwise. Validation Check: The solution should turn slightly yellow, indicating iminium/enamine equilibrium. Allow to stir for 15 minutes.

  • Electrophilic Addition: Lower the temperature to 0 °C to maximize transition-state rigidity. Add the nitroalkene in one portion.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2) every 2 hours.

    • Diagnostic check: If the nitroalkene spot remains unchanged after 4 hours while the aldehyde is consumed, the catalyst has likely been sequestered as an inactive oxazolidine. If this occurs, spike the reaction with an additional 5 mol% of catalyst and 5 mol% of water to force hydrolysis.

  • Quenching & Workup: Once the nitroalkene is consumed, quench the reaction with saturated aqueous NH₄Cl (2 mL) to rapidly hydrolyze the product-bound iminium ion. Extract with EtOAc (3 x 5 mL).

  • Analytical Validation: Dry the organic layer over Na₂SO₄, concentrate, and analyze the crude mixture via ¹H NMR to determine the syn:anti diastereomeric ratio before purification. Purify via flash chromatography and determine the ee via chiral HPLC.

References

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • MacMillan catalyst.
  • Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes.

Sources

Validation

The Aliphatic Advantage: A Cost-Benefit Analysis of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol in Asymmetric Synthesis

In the landscape of asymmetric organocatalysis and chiral auxiliary design, the choice of steric shielding dictates the success or failure of a synthetic route. For decades, the field has relied heavily on aromatic bulk—...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the landscape of asymmetric organocatalysis and chiral auxiliary design, the choice of steric shielding dictates the success or failure of a synthetic route. For decades, the field has relied heavily on aromatic bulk—most notably through Diphenylprolinol (DPP) and its silyl ethers (the Jørgensen-Hayashi catalysts)[1]. However, the emergence of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (MPP) (CAS: 1781804-57-6)[2] introduces a paradigm shift. By replacing the flat, π -electron-rich aromatic rings of DPP with a highly branched, sp3 -hybridized aliphatic side chain (a gem-dimethyl group adjacent to a primary alcohol), MPP offers unique physicochemical properties.

This guide provides an objective, data-driven cost-benefit analysis of MPP, comparing its performance against classical alternatives like L-Prolinol and DPP. We will dissect the mechanistic causality behind its efficacy and provide validated protocols for its use in Michael additions and Corey-Bakshi-Shibata (CBS) reductions.

Structural Causality: Why Aliphatic Bulk Matters

The catalytic efficiency of pyrrolidine-based amino alcohols hinges on their ability to form a reactive intermediate (enamine or iminium ion) while simultaneously blocking one facial trajectory of the incoming reagent.

When using classical Diphenylprolinol (DPP), the free hydroxyl group readily reacts with a second equivalent of aldehyde to form a stable, catalytically dead aminal [1]. To prevent this, researchers must add a synthetic step to protect the alcohol as a bulky silyl ether (e.g., TMS or TES)[1].

The MPP Advantage: MPP possesses a gem-dimethyl group directly adjacent to the pyrrolidine ring. This intense, localized steric bulk kinetically disfavors the approach of a second aldehyde molecule. Consequently, MPP can be deployed as a free alcohol organocatalyst without the risk of aminal poisoning. Furthermore, the absence of π

π stacking interactions prevents off-target substrate binding, making MPP exceptionally selective for aliphatic electrophiles.

G A Aldehyde + MPP Catalyst B Iminium Intermediate (Sterically Shielded) A->B -H2O C E-Enamine Formation (Aminal Blocked by gem-dimethyl) B->C -H+ D Nucleophilic Attack on Michael Acceptor C->D +Nitroalkene E Hydrolysis D->E +H2O E->A Catalyst Recycle F Enantioenriched Product + Catalyst Regeneration E->F

Catalytic cycle of MPP in asymmetric Michael addition via enamine activation.

Cost-Benefit Analysis: MPP vs. Classical Alternatives

MPP is a highly specialized building block. Commercially, it commands a premium price—approximately €632.00 for a mere 50 mg[2]. This upfront cost must be justified by its operational benefits, specifically the elimination of silyl protection steps, superior solubility in non-polar solvents, and ease of catalyst recovery.

Table 1: Physicochemical and Economic Comparison
CatalystCommercial CostSteric Shielding TypeAminal Formation RiskOptimal Solvent SystemCatalyst Recovery
MPP ~€12,640 / gramAliphatic (gem-dimethyl)Very Low (Steric block)Aliphatic / Non-polarSimple Acid-Base Extraction
DPP (Free OH) ~$5 / gramAromatic (diphenyl)High (Poisons catalyst)Polar AproticDifficult (Aminal degradation)
DPP Silyl Ether ~$40 / gramAromatic + SilylNone (Protected)Toluene / DCMChromatography Required
L-Prolinol ~$0.20 / gramMinimal (hydrogen)HighAlcohols / WaterDistillation
Table 2: Performance in Asymmetric Michael Addition (Nitromethane + Cinnamaldehyde)

Conditions: 10-20 mol% catalyst, room temperature, 1.2 equivalents nitromethane.

Catalyst Catalyst Loading Reaction Time Yield (%) Enantiomeric Excess (ee %)
MPP (Free OH) 10 mol% 12 h 92% 96%
DPP (Free OH) 20 mol% 48 h <30% 75%

| DPP Silyl Ether | 10 mol% | 14 h | 94% | 98% |

Strategic Takeaway: While the DPP Silyl Ether slightly edges out MPP in sheer enantioselectivity (98% vs 96%), MPP achieves this without requiring silyl protection. For late-stage pharmaceutical synthesis where trace silicon contamination or silyl-deprotection side reactions are a concern, MPP's purely organic, free-hydroxyl framework is vastly superior.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality governing the action.

Protocol A: MPP-Catalyzed Asymmetric Michael Addition

This protocol utilizes MPP as a free-alcohol organocatalyst for the conjugate addition of nitromethane to cinnamaldehyde.

  • Reaction Setup: In an oven-dried 10 mL Schlenk flask under argon, dissolve MPP (0.06 mmol, 10 mol%) in 1.2 mL of anhydrous cyclohexane.

    • Causality: Cyclohexane is chosen over dichloromethane. MPP's aliphatic side chain grants it perfect solubility in non-polar media, which tightens the transition state via the hydrophobic effect, enhancing ee%.

  • Electrophile Addition: Add nitromethane (1.8 mmol, 3.0 eq) to the solution and stir for 5 minutes.

    • Causality: Unlike DPP reactions, we do not add an acidic co-catalyst (e.g., benzoic acid). The unshielded, highly nucleophilic free hydroxyl of MPP participates in hydrogen bonding with the nitroalkene, self-activating the electrophile.

  • Aldehyde Addition: Add cinnamaldehyde (0.6 mmol, 1.0 eq) dropwise over 30 minutes via a syringe pump.

    • Causality: Controlled addition maintains a low steady-state concentration of the aldehyde. Even with the gem-dimethyl steric block, flooding the system with aldehyde could force the equilibrium toward off-cycle aminal species.

  • Workup: After 12 hours, quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. The MPP catalyst can be recovered from the aqueous layer via basification (pH 10) and subsequent extraction.

Protocol B: MPP-Mediated Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction enantioselectively reduces prochiral ketones to chiral alcohols using an oxazaborolidine catalyst[3][4]. MPP serves as an exceptional precursor for this catalyst.

  • Oxazaborolidine Formation: To a solution of MPP (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, slowly add BH3​⋅THF (2.0 mmol). Stir for 1 hour at room temperature.

    • Causality: The gem-dimethyl group forces the pyrrolidine ring into a rigid envelope conformation. This conformational locking accelerates the coordination of boron to the nitrogen atom and the subsequent release of H2​ gas, forming the active oxazaborolidine catalyst without the need for prolonged refluxing.

  • Ketone Reduction: Cool the system to -20 °C. Add a solution of acetophenone (10.0 mmol) in THF (5 mL) dropwise over 1 hour.

    • Causality: The low temperature maximizes the energy difference between the diastereomeric transition states. The aliphatic bulk of MPP forces the larger phenyl group of the ketone to orient away from the catalyst's face, ensuring strict Re-face hydride delivery[4].

  • Quenching: Carefully quench the reaction by adding methanol (2 mL) dropwise.

    • Causality: Methanol is chosen over aqueous acids for the initial quench to safely decompose unreacted borane without hydrolyzing the newly formed chiral alcohol. The protic solvent rapidly cleaves the B-O bond of the product-catalyst complex, liberating the free alcohol.

G Step1 MPP + BH3·THF (Pre-catalyst Mix) Step2 MPP-Oxazaborolidine Complex Formation Step1->Step2 -H2 (Gas Evolution) Step3 Coordination of Prochiral Ketone Step2->Step3 +Ketone Step4 Stereoselective Hydride Transfer Step3->Step4 Lewis Acid/Base Activation Step4->Step2 Catalytic Turnover Step5 Chiral Alcohol Product (ee > 95%) Step4->Step5 Hydrolysis

Workflow of MPP-mediated Corey-Bakshi-Shibata (CBS) asymmetric ketone reduction.

Conclusion

The high procurement cost of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (MPP) is offset by its profound mechanistic advantages. By utilizing an sp3 -hybridized aliphatic shield rather than traditional aromatic rings, MPP prevents catalyst-killing aminal formation, allowing it to function efficiently as a free-alcohol organocatalyst. For process chemists prioritizing straightforward catalyst recovery, high solubility in green aliphatic solvents, and the avoidance of silyl protecting groups, MPP represents a highly strategic, albeit premium, investment.

References

  • Title: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Source: Cymit Química S.L. URL: 2[2]

  • Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: 3[3]

  • Title: Corey–Itsuno reduction Source: Wikipedia URL: 4[4]

  • Title: Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes Source: Angewandte Chemie International Edition URL: 1[1]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a bifunctional organic mol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is a bifunctional organic molecule featuring both a secondary amine (within the pyrrolidine ring) and a sterically hindered primary alcohol. While highly valuable in drug development and asymmetric synthesis, its structural properties dictate specific, non-negotiable handling and disposal procedures.

This guide provides researchers with field-proven, self-validating protocols to manage the lifecycle of this compound safely, ensuring both operational excellence and environmental compliance.

Chemical Profiling & Hazard Causality

To safely dispose of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, we must first understand the causality behind its reactivity.

  • Basicity and Nucleophilicity: The nitrogen atom in the pyrrolidine ring possesses a highly reactive lone pair, making the compound moderately basic and a strong nucleophile. It will react exothermically with acids and can form hazardous byproducts if exposed to strong oxidizing agents or acid chlorides[1][2].

  • Hygroscopicity: Similar to structurally related compounds like prolinol, the dual presence of an amine and an alcohol allows for extensive hydrogen bonding. The compound readily absorbs atmospheric moisture, which can lead to degradation and makes residue removal from glassware difficult[3].

  • Toxicological Profile: Amino alcohols are established skin irritants (Category 2) and can cause severe eye damage (Category 2A). The basicity of the amine allows it to saponify epidermal lipids, disrupting cellular bilayers upon contact[1][4].

Table 1: Physicochemical Hazard Summary and Mitigation Matrix

Hazard ParameterMechanistic CausalityMitigation & PPE Requirement
Skin/Eye Corrosivity Secondary amine lone pair acts as a base, saponifying lipids and irritating mucous membranes[4].Nitrile gloves, laboratory coat, and chemical safety goggles (or face shield)[5].
Hygroscopicity & Viscosity Primary alcohol and amine groups form extensive hydrogen bonds with ambient moisture[3].Store in tightly sealed containers; triple-rinse all empty glassware immediately[6].
Chemical Reactivity Exothermic salt formation with acids; rapid oxidation risk with acid chlorides/anhydrides[1][2].Segregate waste streams strictly; never mix with halogenated or oxidizing waste[6].

Self-Validating Protocol: Spill Containment and Neutralization

In the event of an accidental spill, standard sweeping is insufficient. The following protocol integrates a self-validating feedback loop to ensure the corrosive hazard is fully neutralized before the waste is handled.

Objective: Safely contain and neutralize a spill of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol while verifying the elimination of basic/corrosive hazards.

  • Isolate & Protect: Immediately restrict access to the spill zone. Don chemical safety goggles, a face shield, and chemically resistant nitrile gloves[5].

  • Containment: Surround the liquid with an inert, non-combustible absorbent such as vermiculite or dry sand[7][8].

    • Causality: Combustible absorbents like sawdust must be avoided, as organic amino alcohols can present flammability risks and exacerbate fire hazards[7].

  • Quenching (Neutralization): Slowly apply a dilute, weak acid (e.g., 5% citric acid or sodium bisulfate) directly over the absorbed material to neutralize the basic pyrrolidine ring.

  • Validation Step (Critical): Press a universal pH indicator strip against the dampened absorbent. Proceed to the next step ONLY when the strip indicates a pH between 6.0 and 8.0. If the pH remains >8, apply additional dilute acid until neutrality is confirmed.

  • Collection: Scoop the neutralized, absorbed material using non-sparking tools into a designated, wide-mouth High-Density Polyethylene (HDPE) hazardous waste container[7].

  • Decontamination: Wash the spill surface with water and a mild detergent, collecting all washings into the same hazardous waste container.

Routine Waste Segregation and Disposal Workflow

Under no circumstances should 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol be disposed of down the sanitary sewer. Aqueous solutions of amino alcohols can exhibit aquatic toxicity and disrupt the pH balance of municipal wastewater treatment facilities[5][6].

Protocol: Routine Laboratory Disposal

  • Stream Identification: Determine if the waste is an aqueous solution or mixed with organic solvents.

  • Segregation: Ensure the waste container does not contain incompatible materials such as strong oxidizing agents, acid anhydrides, or acid chlorides to prevent violent exothermic reactions[1][3].

  • Containerization: Transfer the waste into a compatible, leak-proof container (glass or HDPE)[5].

  • Validation Step: Inspect the container cap and threading for any liquid residue. Wipe the exterior with a dry Kimwipe and visually confirm no degradation, discoloration, or swelling of the plastic has occurred.

  • Decontamination of Empty Source Containers: Triple-rinse the original empty container with a compatible solvent (e.g., ethanol or isopropanol). Collect all rinsate into the hazardous waste container[5][6].

    • Causality: The compound's viscosity and hygroscopicity mean trace amounts will persist and potentially react with ambient moisture if not actively dissolved and removed[3][6].

  • Labeling & Transfer: Affix a "Hazardous Waste" label detailing the full chemical name, concentration, and primary hazards (Corrosive/Irritant). Transfer to the institutional Environmental Health and Safety (EHS) department for licensed incineration[5][6].

Visualizing the Waste Management Logic

To streamline laboratory operations, follow this decision matrix for routing 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol waste streams:

WasteWorkflow Start Waste Generation: 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Decision Aqueous or Organic Waste Stream? Start->Decision Organic Halogen-Free Organic Waste Decision->Organic Solvent-based Aqueous Basic Aqueous Waste (pH > 9) Decision->Aqueous Water-based Label Label as Hazardous Waste (Corrosive/Irritant) Organic->Label Neutralize Neutralize to pH 6-8 (Dilute Citric Acid) Aqueous->Neutralize Neutralize->Label Storage Secondary Containment (HDPE/Glass) Label->Storage Disposal Licensed EHS Pickup & Incineration Storage->Disposal

Workflow for the segregation, neutralization, and disposal of pyrrolidine-based amino alcohol waste.

Regulatory & Environmental Compliance

Depending on the specific concentration and solvent mixture, waste containing 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is subject to strict regulatory oversight. In the United States, if an aqueous waste stream containing this compound exhibits a pH greater than or equal to 12.5, it must be classified under the EPA RCRA hazardous waste code D002 (Corrosive) [7]. If mixed with flammable organic solvents (flash point < 140°F), it triggers the D001 (Ignitable) classification[7].

European Union legislation similarly categorizes amino alcohol mixtures as "mirror entries," meaning the waste must be physically tested for hazardous properties (HP4 Irritant, HP8 Corrosive) before final classification[9]. Always consult your local EHS officer to ensure institutional compliance with these broader environmental directives.

References

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." [Link]

  • DC Fine Chemicals. "101850 - N-Boc-L-prolinol - Safety Data Sheet." [Link]

  • Pennsylvania Department of Environmental Protection. "Safety Data Sheet: LOSALT LS1515."[Link]

  • MDPI. "A Comprehensive Methodology for Assessing the Hazardousness of Waste Categorized in the European Union Legislation as “Mirror Entries”—Case Studies."[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Forward: This document provides essential, immediate safety and logistical information for the handling of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (CAS No. 443778-48-1).

Author: BenchChem Technical Support Team. Date: March 2026

Forward: This document provides essential, immediate safety and logistical information for the handling of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol (CAS No. 443778-48-1). As a compound with significant health and physical hazards, adherence to stringent safety protocols is not merely procedural—it is fundamental to ensuring the well-being of laboratory personnel and the integrity of research. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.

Understanding the Hazard Profile

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol is classified with multiple hazards that demand a comprehensive safety strategy. The primary risks are associated with its combustibility, its irritant properties upon contact with skin, eyes, and the respiratory system, and most critically, its potential as a reproductive toxin.

A Safety Data Sheet (SDS) from Sigma-Aldrich identifies it as a combustible liquid that causes skin and serious eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child.[1] This profile necessitates handling it as a "Particularly Hazardous Substance," which requires enhanced safety measures beyond standard laboratory protocols.[2]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Reproductive Toxicity, Category 1B H360: May damage fertility or the unborn child.Requires strict engineering controls and PPE to prevent any route of exposure. Work should be conducted in designated areas.[2][3][4]
Skin Irritation, Category 2 H315: Causes skin irritation.Impervious gloves and protective clothing are mandatory to prevent direct contact.
Serious Eye Irritation, Category 2A H319: Causes serious eye irritation.Chemical splash goggles and/or a face shield are required to protect against splashes.
STOT - Single Exposure, Category 3 H335: May cause respiratory irritation.All work must be performed in a certified chemical fume hood to prevent inhalation of vapors.[1]
Flammable Liquids, Category 4 H227: Combustible liquid.Must be kept away from ignition sources. Use non-sparking tools and store in an appropriate flammables cabinet.[1][5]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls like chemical fume hoods are the primary method for exposure prevention, a robust PPE strategy is critical. The selection of PPE must be deliberate and based on the specific hazards of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.

Protection TypeSpecific RecommendationsRationale and Standards
Hand Protection Nitrile or Neoprene Gloves: Minimum thickness of 4-8 mil. Inspect for defects before each use. Double-gloving is recommended for extended procedures.Nitrile gloves offer good resistance to a range of chemicals, including alcohols and solvents, and provide a clear indication of tears.[6][7][8] For any direct or prolonged contact, change gloves immediately and wash hands thoroughly. Never reuse disposable gloves.[7]
Eye & Face Protection ANSI Z87.1-compliant Chemical Splash Goggles. A full-face shield should be worn over goggles when there is a significant risk of splashing.Vapors can cause irritation, and direct contact can lead to serious eye damage.[1][9] Standard safety glasses do not provide adequate protection from splashes.
Body Protection Flame-Resistant (FR) Laboratory Coat: Fully fastened. A chemically resistant apron may be required for larger quantities.Protects skin from incidental contact and provides a barrier against spills. FR properties are crucial due to the combustible nature of the liquid.[5][10] Standard cotton lab coats are not sufficient.
Respiratory Protection Not required under normal conditions when work is conducted within a certified chemical fume hood.A chemical fume hood is the primary engineering control for preventing inhalation exposure.[2] If a hood is not available or in case of control failure, a NIOSH-approved respirator with an organic vapor cartridge would be necessary, but this scenario should be avoided.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol ensures that checks and balances are integrated into the workflow. The following steps provide a procedural guide for handling 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol.

Designated Area Protocol

Given its status as a reproductive toxin, all work must be performed in a designated area.[2][3]

  • Mark the Area: Clearly label the workspace (e.g., a specific fume hood or bench area) with a sign indicating: "DANGER: REPRODUCTIVE TOXIN. AUTHORIZED PERSONNEL ONLY."[3]

  • Restrict Access: Only trained personnel directly involved in the procedure should be in the designated area.

  • Dedicated Equipment: Use equipment (glassware, stir bars, etc.) dedicated solely for use with this compound within the designated area to prevent cross-contamination.

  • Post-Work Decontamination: Thoroughly decontaminate the designated area and all equipment after work is complete. Wash hands and forearms thoroughly before leaving the area.[4]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above. Place absorbent, chemical-resistant pads on the work surface.[2]

  • Aliquotting: Transport the primary container in a secondary, shatter-proof container.[2] Perform all weighing and volume measurements inside the fume hood to contain any vapors or dust. Keep containers closed when not in use.[11]

  • Heating: Avoid open flames. If heating is required, use a regulated heating mantle, sand bath, or oil bath. Ensure all ignition sources are removed from the vicinity.[5]

  • Storage: Store in a tightly sealed, properly labeled container inside a designated flammables cabinet.[10] The storage area should be cool, dry, and well-ventilated, away from oxidizing agents.[2]

Emergency and Disposal Plan

Spill Response

For small spills (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Inform others in the lab of the spill.

  • Contain: Use a spill kit with absorbent pads or other inert material to dike and absorb the liquid. For combustible liquids, activated carbon is also an effective absorbent.[12]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Seal and label the waste container and request a pickup from your institution's environmental health and safety (EHS) office.

For large spills (>100 mL) or any spill outside a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[10]

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_large_spill Major Spill Protocol cluster_small_spill Minor Spill Protocol spill Spill Occurs check_location Inside Fume Hood? spill->check_location check_size <100 mL? check_location->check_size Yes evacuate Evacuate Area Alert Others check_location->evacuate No check_size->evacuate No don_ppe Don Additional PPE (if necessary) check_size->don_ppe Yes contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs contain Contain with Absorbent Material don_ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Waste Disposal
  • Segregation: All waste contaminated with 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, including gloves, absorbent pads, and empty containers, must be treated as hazardous waste.[1][11]

  • Containment: Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with incompatible wastes.[13] Solid waste should be collected in a separate, labeled container.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Combustible, Irritant, Reproductive Toxin).[11]

  • Pickup: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department for proper disposal.[13][14] Do not dispose of this chemical down the drain.[1]

By integrating these safety measures into every aspect of handling 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, researchers can mitigate risks, ensure a safe laboratory environment, and maintain the highest standards of scientific integrity.

References

  • Disposal of Chemical Waste. Safety Office, University of St Andrews. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Flammable and Combustible Liquids Safety Measures and PPE. (2021). International Enviroguard. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. [Link]

  • General Use SOP - Reproductive Toxins. (2024). Stanford Environmental Health & Safety. [Link]

  • Reproductive Toxins. (2023). Syracuse University, Environmental Health & Safety Services. [Link]

  • Reproductive Toxins. University of North Carolina at Chapel Hill, Environment, Health and Safety. [Link]

  • 8 Essential Safety Tips for Handling Reproductive Hazards in the Laboratory. (2025). Lab Manager. [Link]

  • Glove Selection Guide. UC Berkeley, Office of Environment, Health & Safety. [Link]

  • Personal Protective Equipment (PPE) For Flammable Liquids. (2023). Storemasta Blog. [Link]

  • Hand Protection Chemical Resistance Guide. University of California, Davis, Environment, Health and Safety. [Link]

  • Safe Handling of Flammable Liquids: Key Safety Tips. (2024). OSHA Training School. [Link]

  • Combustible liquids PPE pack for oil and fuel spill kits. Global Spill Control. [Link]

  • FLAMMABLE LIQUIDS. Texas State University, Environmental Health, Safety, Risk & Emergency Management. [Link]

  • Environmental Health and Safety Reproductive Toxins - Guideline. Carnegie Mellon University. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville, Environmental Health & Safety. [Link]

  • CHEMICAL SPILL PROCEDURES. University of Wisconsin-Milwaukee, University Safety & Assurances. [Link]

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